Chlorobutanol

Catalog No.
S1505353
CAS No.
1320-66-7
M.F
C4H7Cl3O
M. Wt
177.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobutanol

CAS Number

1320-66-7

Product Name

Chlorobutanol

IUPAC Name

1,1,1-trichloro-2-methylpropan-2-ol

Molecular Formula

C4H7Cl3O

Molecular Weight

177.45 g/mol

InChI

InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3

InChI Key

OSASVXMJTNOKOY-UHFFFAOYSA-N

SMILES

Array

solubility

INSOL IN COLD WATER, SOL IN HOT WATER
1 G IN 125 ML WATER; SOL IN VOLATILE OILS
Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils.
Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils.
For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.

Synonyms

4-chloro-1-butanol

Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)O

The exact mass of the compound Butanol, chloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10810. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

chlorobutanol synthesis from chloroform and acetone

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Reaction and Mechanism

The synthesis of chlorobutanol is a nucleophilic addition reaction where acetone reacts with chloroform in the presence of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) [1] [2] [3]. The base deprotonates acetone, forming an enolate ion that attacks the electrophilic carbon in chloroform.

Here is a workflow detailing the synthesis and purification process:

G Acetone Acetone Reaction Mixture Reaction Mixture Acetone->Reaction Mixture Chloroform Chloroform Chloroform->Reaction Mixture KOH KOH KOH->Reaction Mixture Enolate Ion Enolate Ion Reaction Mixture->Enolate Ion Base Catalysis Carbanion Intermediate Carbanion Intermediate Enolate Ion->Carbanion Intermediate Nucleophilic Attack Crude this compound Crude this compound Carbanion Intermediate->Crude this compound Protonation Purification Purification Crude this compound->Purification Final Product Final Product Purification->Final Product Sublimation or Recrystallization

Synthesis and purification workflow for this compound.

Experimental Protocol

Here is a detailed methodology based on the technical descriptions found in the search results.

  • Step 1: Reaction Setup: Combine approximately 9 parts acetone and 1 part chloroform by volume in a reaction vessel [1]. Add a small amount of potassium or sodium hydroxide to act as a catalyst [1] [4] [3].
  • Step 2: Reaction Execution: Maintain the reaction mixture at low temperatures (around or below 0°C) for an extended period, reported as several hours [1]. One study noted that using a distillation assembly improved the yield [4].
  • Step 3: Product Isolation: After the reaction, pour the mixture into ice-cold water to precipitate the crude this compound product [1].

Purification and Quality Control

The crude product requires purification, for which sublimation is a highly effective method [1].

  • Sublimation: Place the dried crude product in a beaker and heat it. The this compound will vaporize and re-deposit as fine crystals on a cooled surface (like the underside of a flask filled with ice-water) [1].
  • Alternative Method: Recrystallization from solvents like acetone or methanol is also possible, though care must be taken as this compound can sublimate during this process [1].

After purification, the product should be controlled against pharmacopoeia standards. One study reported a melting point of 78 °C and a purity of 98.27% [4]. The key physicochemical properties of this compound are summarized in the table below.

Property Specification
Chemical Formula C₄H₇Cl₃O [3]
Molar Mass 177.45 g·mol⁻¹ [3]
Appearance White, waxy, or fine crystalline solid [1] [3]
Odor Strong, camphor-like [1] [3]
Melting Point 95–99 °C [1] [3]
Boiling Point 167 °C [1] [3]
Solubility in Water Slightly soluble [1] [3]
Solubility in Acetone Soluble [1] [3]

Handling and Safety

This compound requires careful handling due to its associated hazards [1] [5] [3].

  • Health Hazards: It is toxic to the liver, a skin irritant, and a severe eye irritant [3]. Ingestion leads to sedative and hypnotic effects, and prolonged vapor exposure can cause headaches and drowsiness [1].
  • Safe Storage: this compound is volatile and tends to sublime at room temperature. Store it in a sealed container to prevent loss and contamination [1].
  • Waste Disposal: For disposal, this compound can be reduced to butanol with a reducing agent and then incinerated [1].

References

chlorobutanol mechanism of action cell membrane

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

Key insights into chlorobutanol's mechanism of action are derived from specific experimental models. The following diagram illustrates the primary cellular mechanism and consequential effects on different cell types.

G Start This compound Mechanism Disruption of Lipid Membrane Structure Start->Mechanism MicrobialEffect Microbial Cell Lysis (Antimicrobial Effect) Mechanism->MicrobialEffect Primary Mechanism OcularEffect Ocular Surface Toxicity (Human Corneal/Conjunctival Cells) Mechanism->OcularEffect Cytotoxic Effect PlateletEffect Inhibition of Platelet Aggregation Mechanism->PlateletEffect Proposed via inhibition of arachidonic acid pathway MyocardialEffect Negative Inotropic Effect (Myocardial Cells) Mechanism->MyocardialEffect Direct effect Detail1 - Cessation of mitosis & cytokinesis - Cytoplasmic swelling & membranous blebs - Cell retraction & degeneration OcularEffect->Detail1 In vitro observations

In Vitro Cytotoxicity Assay on Ocular Cells

This protocol is based on studies comparing the toxicity of preservatives on immortalized corneal and conjunctival epithelial cells [1].

  • Objective: To assess the cytotoxic effects of this compound on ocular surface cells and compare them to other preservatives like benzalkonium chloride (BAK).
  • Cell Culture: Use immortalized human corneal epithelial (HCE) and conjunctival cell lines. Culture cells in standard media under controlled conditions (37°C, 5% CO₂).
  • Treatment: Expose cells to various concentrations of this compound (e.g., 0.1% and 0.5%) and controls for a defined period.
  • Outcome Measures:
    • Morphological Assessment: Observe cells via microscopy for signs of toxicity like cytoplasmic swelling, generation of membranous blebs, and breaks in the external cell membrane [1].
    • Cell Viability/Proliferation: Use assays (e.g., MTT) to quantify metabolic activity and cell health. Studies show this compound causes a decrease in mitoses and overall cell integrity [2].
    • Comparative Analysis: The toxic effects of this compound have been noted to occur less rapidly and be less severe than those of BAK in human corneal epithelial cells [3] [2].
In Vitro Assessment of Antiplatelet Activity

This methodology is derived from studies investigating this compound's inhibition of platelet aggregation [1].

  • Objective: To evaluate the inhibitory effect of this compound on platelet aggregation and determine its action on the arachidonic acid pathway.
  • Platelet Preparation: Prepare platelet-rich plasma (PRP) from human blood samples.
  • Treatment and Induction: Incubate PRP with different concentrations of this compound. Then, induce aggregation using known inducers (e.g., ADP, collagen, arachidonic acid).
  • Outcome Measures:
    • Aggregation Kinetics: Measure the extent and rate of aggregation using an aggregometer. This compound shows inhibition in a time- and concentration-dependent manner [1].
    • Biochemical Analysis: Measure the formation of thromboxane B2 (a metabolite of thromboxane A2), elevation of cytosolic free calcium, and ATP release to pinpoint the mechanism. This compound attenuates these markers, suggesting action via the arachidonic acid pathway [1].

Pharmacokinetics & Physicochemical Properties

For a complete profile in drug development, quantitative data on the compound's behavior in the body and its chemical properties are essential.

The table below summarizes the key pharmacokinetic parameters of this compound in humans following oral administration, alongside its core chemical identifiers [1] [4].

Parameter Value / Description Significance / Note
Chemical Formula C₄H₇Cl₃O [1] [4] -
Average Molecular Weight 177.45 g/mol [1] [4] -
Terminal Elimination Half-Life 10.3 ± 1.3 days [1] [5] Considerable accumulation expected with multiple dosing.
Volume of Distribution 233 ± 141 L [1] [5] Suggests wide distribution in tissues.
Plasma Protein Binding 57 ± 3% [1] [5] Moderate level of binding.
Plasma Clearance 11.6 ± 1.0 mL/min [1] [5] Relatively low clearance.
Route of Elimination Primarily metabolism (glucuronidation/sulphation) with ~9.6% urinary recovery [1] [5] A significant factor in its elimination is its instability under physiological conditions [5].

Research Implications & Toxicity Profile

The data on this compound presents clear considerations for its application in drug formulation and future research.

  • Formulation Preservative: this compound is effective at a typical concentration of 0.5% [1]. However, its instability at room temperature over extended periods can limit its use [3] [2].
  • Toxicity Balance: While it is a detergent preservative like BAK, in vitro studies consistently indicate that its cytotoxic effects on human corneal epithelial cells are less rapid and less severe than those of BAK [3] [2]. Nonetheless, it still causes significant keratitis and irritation with chronic use [2].
  • Unsuitability for Systemic Use: The extremely long terminal half-life (~10 days) and low clearance make it unsuitable for use as a sedative-hypnotic drug, as it would accumulate considerably in the body with repeated dosing [1] [5].

References

Preservative Properties and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol (also known as chlorbutol) functions primarily as an antimicrobial preservative in multi-dose containers of injections, ophthalmic solutions, and topical formulations. Its effectiveness stems from its ability to disrupt microbial cell integrity [1].

The table below summarizes its core properties and mechanisms:

Aspect Description
Primary Function Antimicrobial preservative in pharmaceuticals, cosmetics, and food products [2].
Antimicrobial Spectrum Broad-spectrum activity against bacteria and fungi [1] [3].
Typical Effective Concentration 0.5% in multi-ingredient preparations for long-term stabilization [1].
Mechanism of Action Functions as a detergent, disrupting the lipid structure of the cell membrane, increasing cell permeability, and leading to cell lysis [1].
Key Chemical Properties Molecular Formula: C4H7Cl3O; Molecular Weight: 177.45 g/mol; Appearance: White or colorless crystalline solid with a camphor-like odor [1] [3].

Experimental Considerations and Toxicity

When evaluating this compound for use in formulations, especially those for sensitive tissues like the eye, its potential cytotoxic effects must be considered.

  • Cytotoxicity: In vitro studies on ocular cells have shown that this compound can cause toxicity. At a concentration of 0.1%, it can cause significant depletion of the conjunctival squamous cell layer. At 0.5%, it leads to degeneration of corneal epithelial cells, cytoplasmic swelling, and the formation of membranous blebs [1].
  • Impact on Oxygen Use: this compound inhibits oxygen utilization by the cornea, which may increase susceptibility to infection [1].
  • Formulation Interactions: The antimicrobial activity of this compound can be reduced if it forms complexes with other formulation components. For instance, its activity is diminished in the presence of hydroxypropyl-beta-cyclodextrin (HP-β-CD), which encapsulates the lipophilic preservative molecules [4].

The following diagram illustrates the established mechanism by which this compound exerts its antimicrobial and cytotoxic effects.

G This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Disrupts Lipid Structure Inhibits Corneal O2 Use Inhibits Corneal O2 Use This compound->Inhibits Corneal O2 Use  Side Effect Increased Permeability Increased Permeability Cell Membrane->Increased Permeability  Leads to Cell Lysis Cell Lysis Increased Permeability->Cell Lysis  Causes

A Practical Framework for Efficacy Testing

For researchers designing preservative efficacy tests (PET) for this compound, here is a generalized protocol framework. Note that specific details like microbial strains and acceptance criteria should be aligned with relevant pharmacopoeial standards (e.g., USP, Ph. Eur.).

G Start 1. Preparation & Inoculation Prep1 Prepare product with 0.5% this compound Start->Prep1 Incubate 2. Incubation & Sampling Inc1 Incubate at controlled temperature Incubate->Inc1 Analyze 3. Analysis & Criteria An1 Perform viable microorganism count for each time point Analyze->An1 End Report Prep2 Inoculate with known bacterial/fungal cultures Prep1->Prep2 Prep2->Incubate Inc2 Sample at intervals (e.g., 0, 6, 24 hrs, 7, 14, 28 days) Inc1->Inc2 Inc2->Analyze An2 Compare reduction in microbial count to regulatory criteria An1->An2 An2->End

Diagram Description: A generalized workflow for evaluating this compound's preservative efficacy in a formulation, from inoculation to final analysis.

Key Information for Researchers

  • Critical Consideration: The antimicrobial efficacy of this compound can be significantly compromised in the presence of complexing agents like cyclodextrins. This is a vital factor in formulation design [4].
  • Information Availability: The search results did not yield detailed, ready-to-use experimental protocols with specific parameters (e.g., exact microbial strains, dilution factors). Developing a validated method requires consulting official pharmacopoeias and potentially further proprietary research.

References

chlorobutanol alcohol-based preservative

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties of Chlorobutanol

The table below summarizes the core characteristics of this compound.

Property Specification
Chemical Name 1,1,1-trichloro-2-methylpropan-2-ol [1]
Molecular Formula C₄H₇Cl₃O [1]
Molecular Weight 177.45 g/mol [1]
Physical Form Colorless to white crystalline solid [1]
Modality Small Molecule [1]
logP (Hydrophobicity) 2.03 [2]
Preservative Efficacy Broad-spectrum antibacterial and antifungal properties [1] [3]
Typical Use Concentration 0.5% for multi-ingredient preparations [1]

Mechanism of Action and Antimicrobial Activity

As a detergent preservative, this compound's primary mechanism involves disrupting the lipid structure of microbial cell membranes [4]. This action increases cell permeability, leading to cell lysis and death [1] [4].

In vitro studies on human cells have shown that this compound can cause cell retraction and cessation of normal cytokinesis, cell movement, and mitotic activity [1]. It also disrupts the barrier and transport properties of the corneal epithelium and inhibits oxygen use by the cornea [1].

The following diagram illustrates its mechanism of action at the cellular level.

G A This compound Molecule B Disruption of Lipid Cell Membrane A->B C Increased Cell Permeability B->C E Inhibition of Cellular Processes B->E D Cell Lysis & Death C->D F Cessation of Mitosis & Cytokinesis E->F G Inhibition of Oxygen Use E->G

This compound's cellular mechanism involves membrane disruption and inhibition of key processes.

Applications and Regulatory Status

This compound is used in various products, though its approval status varies.

Application Area Specific Use & Context
Pharmaceuticals Preservative in multi-dose formulations, particularly ophthalmic solutions, and certain injectables [1] [4]. It is also an active component in topical anesthetics and oral sedatives [3].
Cosmetics Used as a preservative in various cosmetic products [5] [6].
Regulatory Status (US) Not approved as a standalone drug; status is "Investigational" [1]. It is approved for use in veterinary medicine and in combinations for human use in some jurisdictions [1].

Toxicity and Safety Profile

Safety data from animal studies and in vitro models provide insights into this compound's toxicological profile.

Parameter Findings
Single-Dose Oral Toxicity (Rat) The approximate lethal dose (ALD) was over 250 mg/kg of body weight [3].
Repeated-Dose Toxicity (Rat, 28-day) The No Adverse Effect Level (NOAEL) was >50 mg/kg/day for females and >12.5 mg/kg/day for males. Target organs were the liver (females) and kidney (males) [3].
In Vitro Cytotoxicity 0.5% concentration caused degeneration of human corneal epithelial cells, cytoplasmic swelling, and membrane blebs [1]. Effects are less rapid and severe than Benzalkonium Chloride (BAK) [4].
Human Pharmacokinetics Terminal elimination half-life is ~10 days; volume of distribution is ~233 L; clearance is ~11.6 mL/min. It is metabolized via glucuronidation and sulphation [1].

The experimental workflow for determining these toxicity parameters is outlined below.

G A Single-Dose Study (OECD Guideline 423) B Doses: 62.5, 125, 250 mg/kg (5 rats/sex/group) A->B C Observation: 14 days (Mortality, Clinical Signs) B->C D Result: ALD > 250 mg/kg C->D E 28-Day Repeated-Dose Study (OECD Guideline 407) F Doses: 12.5, 25, 50, 100 mg/kg/day (5-7 rats/sex/group) E->F G Observations: Body Weight, Food/Water Consumption F->G H Terminal Analysis: Hematology, Biochemistry, Histopathology G->H I Result: NOAEL Determined (Liver & Kidney Effects) H->I

Standardized OECD protocols for evaluating single and repeated-dose oral toxicity of this compound in rats.

Formulation and Compatibility Considerations

When formulating with this compound, consider these key aspects:

  • Stability: this compound is unstable when stored at room temperature for extended periods and can hydrolyze at elevated temperatures, forming hydrochloric acid and lowering the pH [3] [4].
  • Synergistic Systems: It is often used alongside other preservatives or preservative boosters like ethylhexylglycerin to enhance efficacy and potentially reduce the required concentration [5].
  • Incompatibilities: It is categorized as an alcohol preservative and may be incompatible with certain polymers used in packaging, as lipophilic preservatives can be absorbed through some plastic containers [5].

References

Chlorobutanol Stability & Handling Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Condition/Value Impact on Stability / Note
General Storage Sealed in dry, Room Temperature [1] [2] [3] Essential to maintain stability and prevent sublimation [4] [2].
Thermal Stability Stable at room temperature [1] [2] [3] Degrades upon combustion, emitting toxic fumes [1] [2] [3].

| Aqueous Solution Stability | Highly pH-dependent | - Optimal pH: ~3 [2] [3]

  • Half-life at pH 7.5: ~3 months (at 25°C) [2] [3]
  • Degradation Products: HCl, acetone [4]. | | Volatility & Loss | Readily sublimes [4] [2] [3] | - Autoclaving Loss: ~30% at pH 5 [2] [3]
  • Plastic/Rubber: Rapid loss due to sorption; incompatible [2] [3]. |

Degradation Pathway and Key Influences

In aqueous solutions, the primary route of chlorobutanol degradation is base-catalyzed hydrolysis. The process and its dependencies can be visualized as follows:

ChlorobutanolDegradation This compound This compound Degradation Degradation This compound->Degradation Catalyzed by High_pH High pH (OH⁻) High_pH->Degradation HCl HCl Acetone Acetone Degradation->HCl Degradation->Acetone

This compound degradation is catalyzed by high pH, producing HCl and acetone.

Experimental & Formulation Guidance

When working with this compound in the lab or in formulation development, please consider the following critical points:

  • Stability-Indicating Methods: When analyzing this compound in solution, use techniques like HPLC to monitor its concentration over time. Be aware that the degradation products include hydrochloric acid (HCl) and acetone [4] [2] [3], so pH measurement and gas chromatography (for acetone) can also serve as indirect stability indicators.
  • Formulation Strategy: To ensure stability and efficacy, you should buffering the formulation to an acidic pH (around 3-5) is crucial [2] [3]. For sterile products, consider aseptic filtration instead of autoclaving to avoid significant volatile loss [2] [3]. Always use glass containers and avoid rubber stoppers or plastic components that can adsorb the compound [2] [3].
  • Handling and Safety: As a solid, this compound sublimes readily [4], so store it in a tightly sealed, airtight container [2] [3]. Note that it is a skin and severe eye irritant [4] [2] [3], so use appropriate personal protective equipment (PPE) during handling.

Key Considerations for Researchers

The available data on this compound's stability is well-established, but much of the specific kinetic data (such as the half-life at pH 7.5) comes from older literature [2] [3]. While these principles are reliable, you should confirm them under your specific experimental conditions.

References

What is Chlorobutanol?

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol (1,1,1-trichloro-2-methylpropan-2-ol) is an organic compound that appears as a white, volatile solid with a characteristic camphor-like odor [1] [2]. It functions as an alcohol-based preservative with additional sedative-hypnotic and weak local anesthetic properties [3] [1]. Its primary use is as a preservative in multi-ingredient formulations, where its broad-spectrum antimicrobial action helps extend shelf-life [4] [3].

Core Properties and Specifications

The table below summarizes the fundamental technical data for this compound.

Property Specification
IUPAC Name 1,1,1-Trichloro-2-methylpropan-2-ol [1] [3]
Molecular Formula C₄H₇Cl₃O [1] [3]
Molar Mass 177.45 g·mol⁻¹ [1] [3]
Melting Point 95–99 °C (203–210 °F; 368–372 K) [1] [5]
Boiling Point 167 °C (333 °F; 440 K) [1] [2]
Appearance White, waxy crystalline solid [1] [2]
Odor Camphor [1]
Solubility in Water Slightly soluble [1]

Pharmacological and Toxicological Profile

For research and development purposes, understanding its mechanism of action and safety parameters is crucial.

Aspect Description

| Primary Mechanisms | Preservative Action: Functions as a detergent, disrupting the lipid structure of microbial cell membranes, increasing permeability, and causing cell lysis [3] [6]. Anesthetic/Sedative Action: Believed to act as a general anesthetic, with effects related to agents like isoflurane and halothane [1]. | | Key Pharmacokinetics | Half-life: ~10.3 days (leading to accumulation with multiple dosing) [3]. Protein Binding: ~57% [3]. Volume of Distribution: ~233 L [3]. Metabolism: Undergoes glucuronidation and sulfation [3]. | | Toxicity (Single Dose) | Approximate Lethal Dose (ALD) in rats: >250 mg/kg body weight [4]. | | Toxicity (Repeated Dose) | No Adverse Effect Level (NOAEL) in rats after 28 days: >50 mg/kg/day (females), >12.5 mg/kg/day (males). Target organs: liver and kidney [4]. | | In Vitro Toxicity | Toxic to human corneal and conjunctival epithelial cells, causing cell retraction and cessation of mitosis, especially at concentrations of 0.5% [3] [6]. |

Synthesis and Experimental Protocol

This compound is synthesized through the nucleophilic addition of chloroform to acetone, a reaction first reported by Conrad Willgerodt in 1881 [1]. The following diagram illustrates the synthesis workflow.

G Acetone Acetone Reaction Reaction Mixture• Shake until KOH dissolves• Add Acetone• Shake for 15 minutes• Set aside for 30 minutes Acetone->Reaction Chloroform Chloroform Chloroform->Reaction KOH KOH KOH->Reaction CrudeCrystal Crude this compound Crystals Reaction->CrudeCrystal Purification Purification CrudeCrystal->Purification FinalProduct Pure this compound Purification->FinalProduct

This compound synthesis and purification workflow

A standard laboratory procedure for its preparation is as follows [5]:

  • Chemical Requirements: 14 ml Acetone, 11 ml Chloroform, 1 gm solid Potassium Hydroxide (KOH) [5].
  • Procedure:
    • Reaction Setup: Combine 11 ml of chloroform and 1 gm of solid KOH in a round-bottom flask. Shake the mixture until the KOH dissolves completely [5].
    • Nucleophilic Addition: Add 14 ml of acetone to the flask and shake vigorously for 15 minutes [5] [7].
    • Crystallization: Allow the mixture to stand undisturbed for about 30 minutes. Crystals of this compound will separate out [5].
  • Purification: The crude product can be purified by recrystallization from acetone or methanol, or more effectively by sublimation due to its volatile nature [2].

Applications and Market Outlook

This compound is segmented into two forms: Anhydrous and Hemihydrate, with the anhydrous form being more common in pharmaceuticals due to higher stability [8] [9].

Application Role and Details

| Pharmaceuticals | Primary Use: Preservative in injectable drugs, ophthalmic solutions, and topical formulations [8] [9]. Concentration: Typically used at 0.5% for long-term stability, but retains antimicrobial activity at 0.05% [3] [1]. Therapeutic Use: Formerly used as a sedative and in topical anesthetics [4] [1]. | | Cosmetics & Personal Care | Used as a preservative in products like creams, lotions, and shampoos to prevent microbial contamination [8] [9]. | | Veterinary Medicine | Employed as a preservative in veterinary formulations and has been used in anesthesia for invertebrates and fish [1] [8]. | | Other Uses | Serves as a reagent in research laboratories [8]. |

The global market for this compound is experiencing steady growth, with one report estimating it was valued at approximately USD 135 million in 2023 and is projected to reach USD 200 million by 2032, growing at a CAGR of 4.5% [8]. Key market players include Spectrum Chemical Mfg. Corp., Penta Manufacturing Company, and Laxachem Organics Pvt. Ltd., among others [10] [9].

Key Considerations for Professionals

  • Toxicity Profile: Be aware of the target organ toxicity (liver and kidney) observed in repeated-dose studies and the potential for ocular surface toxicity in ophthalmic formulations [4] [6].
  • Instability: this compound is unstable when stored at room temperature for extended periods and can hydrolyze, forming hydrochloric acid, which lowers the pH of the formulation [4] [9].
  • Regulatory Status: While it has been used in various approved products, this compound itself is not US FDA-approved as a standalone drug, though it has investigational, approved, and vet-approved statuses in other contexts [3].

References

Key Pharmacokinetic Parameters of Chlorobutanol in Humans

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value (Mean ± S.E.M.) Notes
Protein Binding 57% ± 3% [1] Binding to plasma proteins.
Volume of Distribution 233 ± 141 L [2] [1] Suggests widespread distribution in body tissues.
Clearance 11.6 ± 1.0 mL/min [2] [1] Relatively low plasma clearance.
Terminal Elimination Half-Life 10.3 ± 1.3 days [2] [1] Very long half-life after oral administration.
Route of Elimination Primarily non-renal [2] Only 9.6% of an oral dose was recovered in urine over 17 days.
Metabolism Glucuronidation and sulphation [2] Recovered in urine as conjugates (7.4%) and unchanged drug (2.2%).

Experimental Protocol for Key Data

The quantitative data in the table above was primarily obtained from a clinical trial published in 1982 titled "The pharmacokinetics of chlorbutol in man" [1]. Here is a summary of the methodology:

  • Subjects: The study was conducted on 4 healthy human subjects.
  • Dosing: Chlorobutanol was administered orally on two separate occasions.
  • Sample Collection: Plasma samples were collected from the subjects following administration.
  • Data Analysis: Pharmacokinetic parameters, including protein binding, half-life, volume of distribution, and clearance, were calculated from the plasma concentration-time data [1]. The long terminal half-life makes the drug unsuitable for use as a sedative due to significant accumulation with multiple doses [2] [1].

Mechanism of Action and Pharmacodynamics

As a preservative, this compound's primary mechanism is its detergent-like property. It disrupts the lipid structure of microbial cell membranes, increasing cell permeability and leading to cell lysis [2].

The diagram below illustrates the pharmacokinetic profile and key interactions of this compound in the body, based on the data from the search results.

G OralAdmin Oral Administration Absorption Absorption OralAdmin->Absorption PlasmaComp Plasma Compartment Absorption->PlasmaComp ProteinBound Protein-Bound 57% PlasmaComp->ProteinBound FreeFraction Free Fraction 43% PlasmaComp->FreeFraction Metabolism Metabolism (Glucuronidation & Sulphation) FreeFraction->Metabolism LongHalfLife Long Terminal Half-Life ~10 Days FreeFraction->LongHalfLife Accumulation on Multiple Doses Elimination Elimination Metabolism->Elimination

This compound pharmacokinetics and protein binding. The diagram shows that after oral administration, a significant portion (57%) of this compound in plasma is protein-bound, leaving 43% as a free fraction. The metabolism of the free fraction leads to elimination, but the process is slow, resulting in a very long half-life and potential for accumulation [2] [1].

Important Toxicological and Practical Considerations

  • Toxicity: The preservative can cause conjunctival and corneal cell toxicity in vitro, with effects like cytoplasmic swelling and membrane breaks observed at concentrations of 0.5% [2].
  • Instability: A significant factor in its elimination is its instability under physiological conditions, with an in vitro half-life of 37 days at pH 7.4 [1].
  • Regulatory Status: this compound is not approved by the US FDA as a standalone drug but has other approved, investigational, and veterinary statuses. It is commonly used as a preservative in multi-ingredient preparations, such as eye drops, at a concentration of 0.5% [2].

References

Chemical Identity and Fundamental Properties

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol is defined as a halohydrin, specifically a chlorohydrin. Its chemical structure is that of a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is itself bonded to three other carbon atoms. This tertiary structure significantly influences its reactivity and stability [1].

The diagram below illustrates the synthesis of this compound from acetone and chloroform, a classic base-catalyzed nucleophilic addition reaction.

G Acetone Acetone Enolate Ion Enolate Ion Acetone->Enolate Ion  Deprotonation Chloroform Chloroform Reaction Intermediate Reaction Intermediate Chloroform->Reaction Intermediate Base (KOH) Base (KOH) Base (KOH)->Enolate Ion Enolate Ion->Reaction Intermediate  Nucleophilic  Addition This compound This compound Reaction Intermediate->this compound  Protonation  & Rearrangement

Synthesis of this compound from Acetone and Chloroform

The following table summarizes its core chemical and physical properties [1] [2]:

Property Specification
IUPAC Name 1,1,1-Trichloro-2-methylpropan-2-ol [1]
CAS Registry Number 57-15-8 [1] [2]
Molecular Formula C₄H₇Cl₃O [1] [2]
Molecular Weight 177.45-177.46 g/mol [1] [2]
Physical Form White, volatile solid with a camphor-like odor [1]
Melting Point 95–99 °C (203–210 °F; 368–372 K) [1]
Boiling Point 167 °C (333 °F; 440 K) [1]
Water Solubility Slightly soluble (~8 g/L at 20°C) [1] [2]
pKa (Predicted) 12.87 ± 0.29 [2]
Partition Coefficient (Log P) 2.03 [2]

Synthesis and Analytical Profiling

Synthesis Protocol The primary industrial synthesis involves the reaction of acetone and chloroform in the presence of a strong base like potassium or sodium hydroxide [1] [3]. The process can be broken down into the following steps [3]:

  • Formation of the Enolate: Powdered potassium hydroxide (KOH) is added to a chilled mixture of acetone and chloroform. The base deprotonates acetone, forming an enolate ion.
  • Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbon atom in chloroform (CHCl₃).
  • Protonation and Rearrangement: The resulting intermediate undergoes protonation and rearrangement to yield the final product, this compound.
  • Purification: The crude product can be purified by recrystallization from an ethanol-water mixture or by sublimation [1].

Stability-Indicating HPLC Analysis A reverse-phase High-Performance Liquid Chromatography (HPLC) method is suitable for the routine, stability-indicating analysis of this compound in formulations like ophthalmic solutions and ointments [4].

  • Objective: To quantify this compound and detect its degradation products in pharmaceutical formulations.
  • Method Details:
    • Column: Reverse-phase C18 (Octadecylsilane), 10-μm particle size.
    • Mobile Phase: Methanol and Water in a 50:50 ratio.
    • Flow Rate: 1.0 mL/min (typical, can be adjusted for system suitability).
    • Detection: UV absorption at 210 nm.
    • Injection Volume: 10-20 μL.
    • Sample Preparation: Dissolve or dilute the sample in the mobile phase or a suitable solvent. For ointments, an extraction step may be necessary. The method demonstrated excellent recovery, averaging 99.4% in the presence of an ointment vehicle [4].
  • System Suitability: Under these conditions, this compound has a capacity factor (k') of approximately 4.1, which indicates good retention [4].

Pharmaceutical Applications and Safety

In pharmaceuticals, this compound serves multiple functions, primarily as an antimicrobial preservative and a sedative-hypnotic [1].

Primary Pharmaceutical Uses

  • Antimicrobial Preservative: It is used at a concentration of 0.5% in multi-dose containers of injectables and ophthalmic solutions to inhibit microbial growth. It retains antimicrobial activity even at lower concentrations of 0.05% in water [1]. Its mechanism involves causing disorganization of the lipid layer of microbial cell membranes, leading to increased permeability and cell lysis [5] [6].
  • Therapeutic Agent: It has been used as a sedative, hypnotic, and weak local anesthetic, with effects compared to chloral hydrate and other volatile anesthetics [1].

Toxicological and Safety Profile It is crucial to be aware of the safety considerations for this compound, especially in drug formulation.

  • Toxicity: It is toxic to the liver and is a skin and severe eye irritant [1]. The estimated lethal oral dose for humans is 50–500 mg/kg [2].
  • Animal Toxicity Data:
    • Oral LD₅₀ (dog): 238 mg/kg [2]
    • Oral LD₅₀ (rabbit): 213 mg/kg [2]
    • Oral LD₅₀ (mouse): 0.99 g/kg [2]
  • Ophthalmic Cytotoxicity: While used in eye drops, in vitro studies show it can cause conjunctival and corneal cytotoxicity, ceasing normal cell movement and mitotic activity. However, it is generally considered less cytotoxic than the common preservative benzalkonium chloride (BAK) [5].
  • Hypersensitivity: Rare cases of hypersensitivity to this compound have been reported. For instance, multi-dose vasopressin formulations containing this compound are contraindicated in patients with known hypersensitivity to it [6].

Key Considerations for Researchers

  • Stability is a Critical Parameter: this compound is volatile and readily sublimes. In aqueous solution, it degrades, with the rate catalyzed by hydroxide ions. It is most stable at acidic pH (e.g., pH 3) and has a limited half-life at neutral pH (approximately 3 months at pH 7.5 and 25°C). Significant losses can occur during autoclaving, and it can be absorbed by certain plastic containers like polyethylene [2].
  • Role in Drug Repurposing: this compound itself is not a repurposed drug, but it is mentioned in the context of modern Artificial Intelligence (AI)-driven drug repurposing efforts for diseases like COVID-19. Its main relevance here is as a common excipient and preservative in formulations of drugs that are being investigated for new therapeutic uses [7].

References

chlorobutanol volume of distribution

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameter for chlorobutanol from a 1982 study involving four healthy subjects. The volume of distribution is quite large, indicating that the drug distributes widely into the tissues.

Parameter Value (Mean ± S.E.M.)

| Volume of Distribution | ( 233 \pm 14 ) L (or ~2.97 L/kg, based on a 78.5 kg standard human weight) |

Other Relevant Pharmacokinetic Parameters from the Same Study:

  • Terminal Elimination Half-life: ( 10.3 \pm 1.3 ) days after the first dose.
  • Plasma Clearance: ( 11.6 \pm 1.0 ) ml/min.
  • Plasma Protein Binding: ( 57 \pm 3 % ).
  • Urinary Recovery (over 17 days): 9.6% of the dose (7.4% as conjugates, 2.2% unchanged) [1].

Experimental Protocol Summary

The data was generated using the following methodology, which you can use as a reference for study design.

  • Subjects: 4 healthy human subjects.
  • Dosing: Oral administration of this compound on two separate occasions.
  • Sample Collection: Plasma samples were collected post-dose.
  • Analytical Methods:
    • Plasma Concentration Measurement: The study does not specify the analytical technique in the abstract, but it involved tracking plasma concentrations over time, which fell by approximately 50% within the first 24 hours.
    • Urinary Metabolites: Urine was collected over 17 days, and the recovered this compound was differentiated between glucuronide/sulfate conjugates and the unchanged drug.
  • Data Analysis: Pharmacokinetic parameters (half-life, volume of distribution, clearance) were calculated from the plasma concentration-time data using standard non-compartmental methods [1].

Pharmacokinetic Pathway Visualization

The following diagram illustrates the key processes and parameters of this compound disposition in the body, based on the study findings.

Chlorobutanol_PK OralDose Oral Dose Plasma Plasma (Unbound 43%) OralDose->Plasma Absorption Tissues Tissues (Vd = 233 L) Plasma->Tissues Wide Distribution Elimination Elimination Plasma->Elimination Clearance 11.6 mL/min Tissues->Plasma Redistribution Urine Urine (9.6% of Dose) Elimination->Urine t½ = 10.3 days

This diagram shows this compound's wide tissue distribution (high Vd) and slow elimination, which the study authors noted could lead to accumulation with multiple doses [1].

Key Takeaways and Data Gaps

  • High Volume of Distribution: The large volume of distribution (233 L) strongly suggests that this compound is extensively distributed into tissues beyond the plasma compartment [1].
  • Consider Accumulation: The long half-life (~10 days) means the drug will accumulate in the body with repeated dosing, which was a key concern raised by the original researchers [1].
  • Limited Modern Data: The core data comes from a 1982 study with only four subjects. I was unable to find more recent or larger studies in this search. For the most current and comprehensive data, I recommend consulting specialized pharmacokinetic databases like PharmacoKinetics (PK) Database, FDA drug approval packages, or conducting a deeper literature search on platforms like PubMed.

References

Comprehensive Application Notes and Protocols for Chlorobutanol as a Preservative in Nasal Spray Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Properties of Chlorobutanol

This compound (chemical name: 1,1,1-trichloro-2-methyl-2-propanol), also known as chlorbutol, is an alcohol-based preservative with a broad spectrum of antimicrobial activity that has been employed in pharmaceutical formulations for decades. This small molecule (molecular weight: 177.46 g/mol) exhibits multifunctional properties including antibacterial, antifungal, weak local anesthetic, and sedative-hypnotic actions, making it particularly valuable in nasal dosage forms [1] [2]. As a preservative, this compound demonstrates no surfactant activity and operates through a mechanism distinct from quaternary ammonium compounds like benzalkonium chloride, instead causing disorganization of the lipid layer of cell membranes which leads to increased cell permeability and ultimately cell lysis [2].

The chemical stability of this compound is temperature-dependent, with hydrolysis occurring at elevated temperatures resulting in the formation of hydrochloric acid and other acidic reaction products. This degradation profile necessitates careful consideration during formulation development and storage condition selection [3]. When employed in nasal spray formulations, this compound provides effective preservation while potentially offering advantages over alternative preservatives in terms of local tissue tolerance, particularly in multi-dose preparations where preservative-free options are not feasible [4]. Its compatibility with various drug substances including peptides like calcitonin has been demonstrated in patented formulations, further supporting its utility in complex pharmaceutical systems [5].

Table 1: this compound Specifications and Properties

Parameter Specification Reference
Chemical Formula C₄H₇Cl₃O [3]
Molecular Weight 177.46 g/mol [3] [1]
Purity 95-100% [3]
Preservative Concentration 0.25-0.5% [5] [1]
Water Solubility Slightly soluble [1]
Antimicrobial Spectrum Broad-spectrum (bacteria, fungi) [1] [2]
Mechanism of Action Disruption of cell membrane lipid structure [1] [2]

Formulation Development Guidelines

Concentration Optimization

The preservative efficacy of this compound in nasal formulations is concentration-dependent, with optimal levels typically ranging between 0.25-0.5% (weight/weight) [5] [1]. At 0.5% concentration, this compound provides effective antimicrobial protection against a broad spectrum of microorganisms, including bacteria and fungi, making it suitable for multi-dose nasal spray products [1]. However, critical formulation studies have demonstrated that concentrations below 0.4% (particularly around 0.25%) can effectively preserve nasal formulations while minimizing potential ciliary toxicity concerns [5]. This concentration-dependent toxicity profile was clearly established in patent literature which noted that while 0.6% this compound caused more than 50% inhibition of ciliary beating frequency in rat tracheal models, this adverse effect was "greatly reduced when the concentration of this compound is less than 0.4% and totally eliminated at a concentration of around 0.25%" [5].

The pH optimization of this compound-containing nasal formulations represents another critical parameter, with evidence suggesting enhanced preservative efficacy at acidic pH values. Specifically, patent literature indicates that this compound at concentrations below 0.4% demonstrates sufficient activity against challenging microorganisms like Penicillium steckii when "the pH of the calcitonin solution is less than 4" [5]. A preferred pH range of 3.0-4.0 (most preferably pH 3.5) has been identified for nasal formulations containing this compound, which not only enhances preservative efficacy but also contributes to formulation stability [5]. This acidic environment is particularly compatible with peptide-based nasal formulations such as calcitonin, where stability is paramount.

Compatibility and Stability Considerations

This compound demonstrates compatibility with various excipients commonly employed in nasal spray formulations, including sodium chloride (for tonicity adjustment) and purified water [5] [6]. However, its chemical stability presents formulation challenges, as this compound is known to undergo hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic degradation products [3]. This degradation pathway is particularly pronounced at elevated temperatures, with studies noting that "this effect was even more pronounced at 80°C, with both preparations showing a pH of 2.0 in 5 days" [3]. Consequently, temperature-controlled storage (cool, dry places) is recommended for this compound-containing formulations, with monitoring of pH shifts during stability studies as a potential indicator of degradation.

Notably, this compound has been successfully formulated in nasal sprays containing therapeutic peptides such as calcitonin, with demonstrated stability in appropriate container-closure systems [5]. The patent literature describes a specific formulation comprising "0.25% weight/weight of this compound, 0.85% sodium chloride, 0.0355% calcitonin and 98.86% purified water" adjusted to pH 3.5, which exhibited satisfactory stability and preservative efficacy [5]. This formulation approach highlights the importance of comprehensive compatibility testing between this compound and the active pharmaceutical ingredient, particularly for biologically derived molecules.

Analytical Methodologies and Quality Control

Preservative Efficacy Testing

Preservative Efficacy Testing (PET), also known as antimicrobial effectiveness testing, is essential for validating the preservative system in this compound-containing nasal sprays. These tests should be conducted according to regulatory guidelines (USP <51> or Ph. Eur. chapter 5.1.3) to demonstrate effective antimicrobial activity against standard challenge microorganisms, including bacteria (Staphylococcus aureus, Pseudomonas aeruginosa), yeasts (Candida albicans), and molds (Aspergillus niger) [5]. The testing should evaluate this compound's ability to inhibit microbial growth over 28 days, with specific attention to fungal inhibition given the documented efficacy against Penicillium steckii at concentrations below 0.4% in acidic environments [5].

The test methodology involves inoculating the nasal formulation with a known concentration of each microorganism (approximately 10⁵-10⁶ CFU/mL) and enumerating viable organisms at predetermined intervals (e.g., 6, 24, and 48 hours, then 7, 14, 21, and 28 days). The acceptance criteria typically require: (1) for bacteria - not less than 1.0 log reduction from initial count at 24 hours, 3.0 log reduction at 7 days, and no increase from 14 through 28 days; (2) for yeasts and molds - no increase from initial count at 7, 14, 21, and 28 days [5]. Formulators should pay particular attention to mold inhibition, as early literature suggested that 0.6% this compound in calcitonin nasal compositions showed "insufficient activity against the test fungus Penicillium steckii," while subsequent research demonstrated efficacy at lower concentrations (below 0.4%) when formulated at appropriate pH levels [5].

Analytical Characterization Techniques

Comprehensive quality control of this compound-containing nasal sprays requires multiple analytical techniques to ensure identity, potency, purity, and performance. Chromatographic methods (such as HPLC or GC) should be validated for assay and related substances testing of this compound, with particular attention to potential degradation products including hydrochloric acid and other acidic compounds formed through hydrolysis [3]. The forced degradation studies should include thermal stress conditions to evaluate hydrolysis potential, given the documented instability of this compound at elevated temperatures.

Table 2: Analytical Methods for this compound in Nasal Sprays

Test Parameter Recommended Method Key Specifications
Identity FTIR, HPLC comparison with reference standard Match with USP this compound reference standard
Assay HPLC with UV detection 90.0-110.0% of labeled claim
Related Substances Gradient HPLC Individual unknown impurities: NMT 0.1%
pH Potentiometric 3.0-4.0 (formulation dependent)
Preservative Efficacy Microbial challenge test Meets USP <51> or Ph. Eur. 5.1.3 criteria
Spray Pattern Automated spray pattern test system Ellipticity ratio: consistent between actuations

Performance testing for this compound-containing nasal sprays must include spray characterization metrics such as spray pattern, plume geometry, and droplet size distribution, as these parameters can influence deposition in the nasal cavity and ultimately product performance [5] [4]. Regulatory submissions require thorough characterization of the spray's geometry, with measurements of "the spray's divergence angle (plume geometry) as it exits the device; the spray's cross-sectional ellipticity, uniformity and particle/droplet distribution (spray pattern)" [5]. These tests should be conducted using appropriate automated test systems capable of quantifying parameters such as major axis, minor axis, ellipticity ratio, Dv10, Dv50, and Dv90 values to ensure consistent delivery of the preserved formulation [5].

Safety and Toxicity Assessment

Preclinical Toxicity Profile

Comprehensive toxicity studies provide critical safety information for this compound use in nasal formulations. A 2022 single-dose oral toxicity study in Sprague Dawley rats established that the approximate lethal dose (ALD) of this compound was "over 250 mg/kg b.w./day" with no mortality observed at this maximum tested dose [3]. In a repeated-dose 28-day toxicity study, the no adverse effect level (NOAEL) differed between sexes, with values "over 50 and 12.5 mg/kg b.w./day for female and male rats," respectively, suggesting potential gender-based differences in this compound metabolism or sensitivity [3]. The primary target organs identified in these studies were the liver and kidneys, with "relative liver and kidney weights significantly increased in both sexes of the 100 mg/kg b.w./day treatment group" accompanied by histopathological changes in these organs [3].

The local tissue effects of this compound have been particularly relevant for nasal and ophthalmic formulations. In vitro studies using human corneal epithelial cells demonstrated that this compound can cause "cell retraction and cessation of normal cytokines, cell movement, and mitotic activity" at concentrations of 0.5% [1]. These cytotoxic effects manifested as "degeneration of human corneal epithelial cells and the formation of distinct membranous blebs" [3]. However, comparative toxicology studies have indicated that this compound is "less toxic to rabbit corneal epithelial cells, in comparison to BAK" (benzalkonium chloride), with effects that "occurred less rapidly and were less severe than cells exposed to BAK" [2]. This comparative safety profile is particularly relevant when selecting preservatives for nasal formulations, given the anatomical and physiological similarities between nasal and ocular mucosal tissues.

Ciliary Function Considerations

The impact of this compound on mucociliary function represents a critical safety consideration for nasal formulations, as compromised ciliary activity can disrupt normal clearance mechanisms and potentially lead to respiratory complications. Research has demonstrated a clear concentration-dependent relationship between this compound and ciliary function, with one patent noting that "at 0.6% concentration, the this compound caused more than 50% inhibition of ciliary beating frequency of rat trachea" [5]. However, this inhibitory effect was "greatly reduced when the concentration of this compound is less than 0.4% and totally eliminated at a concentration of around 0.25%" [5]. This concentration-response relationship provides important guidance for formulators seeking to balance preservative efficacy against potential local tissue effects.

The clinical implications of preservative effects on mucociliary clearance are significant, as the nasal cavity relies on coordinated ciliary beating to clear pathogens, allergens, and other foreign material. Normal mucociliary clearance typically removes particles from the nasal cavity within 20 minutes, serving as a major component of the nose's defense mechanism [4]. When this clearance mechanism is impaired, whether by disease states or formulation effects, it can potentially influence both local drug activity and systemic absorption [4]. Therefore, formulation strategies employing this compound should prioritize concentrations at the lower end of the effective preservative range (0.25-0.3%) to minimize potential impacts on this critical physiological defense mechanism.

Table 3: Toxicity Profile of this compound from Preclinical Studies

Toxicity Parameter Findings Reference
Single-Dose Oral LD₅₀ (rat) >250 mg/kg (ALD) [3]
28-Day Repeated Dose NOAEL Female: >50 mg/kg/day; Male: >12.5 mg/kg/day [3]
Target Organs Liver, kidneys [3]
Ciliary Beat Inhibition >50% at 0.6%; eliminated at 0.25% [5]
Human Corneal Cell Toxicity Concentration-dependent; less severe than BAK [1] [2]
Protein Binding 57 ± 3% [1]
Elimination Half-life 10.3 ± 1.3 days (oral administration) [1]

Experimental Protocols

Preservative Efficacy Testing Protocol

Objective: To evaluate the antimicrobial effectiveness of this compound in nasal spray formulations against standard challenge microorganisms.

Materials and Equipment:

  • Nasal spray formulation with this compound (test product)
  • Sterile saline (negative control)
  • Reference formulations (positive controls)
  • Standard challenge microorganisms: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404)
  • Sterile membrane filters (0.22 μm)
  • Soybean-Casein Digest Medium (TSB)
  • Sabouraud Dextrose Agar (SDA)

Procedure:

  • Prepare standardized inocula of each test microorganism to yield approximately 1×10⁵ to 1×10⁶ CFU/mL in the final test preparation.
  • Aseptically add the standardized inoculum to separate containers of the test preparation to achieve the target concentration.
  • Incubate all inoculated samples at 20-25°C for 28 days.
  • Determine viable microbial counts at intervals of 6, 24, and 48 hours, then 7, 14, 21, and 28 days post-inoculation using the membrane filtration method or spread plate technique.
  • For each time point, prepare appropriate serial dilutions in sterile diluent, filter through membrane filters, and place filters on appropriate agar media.
  • Incubate plates: bacteria at 30-35°C for 3-5 days; yeast and molds at 20-25°C for 5-7 days.
  • Count viable colonies and calculate log reduction for each microorganism at each time point.

Acceptance Criteria: The this compound-preserved formulation should meet USP <51> or Ph. Eur. 5.1.3 criteria for Category 1A products (nasal sprays): for bacteria - ≥1.0 log reduction at 24 hours, ≥3.0 log reduction at 7 days, no recovery at 14-28 days; for fungi - no increase from initial count at 7, 14, 21, and 28 days.

Ciliary Beat Frequency Assessment Protocol

Objective: To evaluate the effect of this compound on mucociliary function using ex vivo models.

Materials and Equipment:

  • Freshly excised rat or bovine tracheal tissue
  • This compound test solutions (0.1%, 0.25%, 0.4%, 0.5% w/w)
  • Control solutions (preservative-free saline, BAC-containing solutions for comparison)
  • High-speed digital camera system
  • Tissue perfusion chamber
  • Krebs-Henseleit solution or equivalent physiological buffer
  • Temperature-controlled perfusion system

Procedure:

  • Prepare fresh tracheal tissue sections (approximately 2×2 mm) and mount in the perfusion chamber with continuous oxygenated buffer flow.
  • Equilibrate tissue for 30 minutes at 37°C while continuously perfusing with oxygenated buffer.
  • Record baseline ciliary beat frequency (CBF) for 5 different regions of each tissue sample using high-speed video microscopy.
  • Expose tissue to test formulations containing this compound at different concentrations for 15 minutes, followed by 15-minute washout with buffer.
  • Record CBF during exposure and after washout periods.
  • Analyze CBF from video recordings using specialized software to calculate frequency (Hz).
  • Express results as percentage change from baseline CBF for each concentration.

Data Analysis: Calculate mean CBF values for each concentration and compare to controls using appropriate statistical tests (one-way ANOVA with post-hoc tests). The concentration showing no statistically significant reduction in CBF compared to preservative-free controls should be considered the maximum acceptable concentration from a ciliary safety perspective.

Graphical Workflows and Visualization

ChlorobutanolDevelopment cluster_1 Formulation Development Phase cluster_2 Analytical Characterization cluster_3 Safety Assessment F1 Formulation Design (0.25-0.5% this compound) F2 pH Optimization (pH 3.0-4.0) F1->F2 F3 Excipient Compatibility F2->F3 A2 Forced Degradation Studies F2->A2 F4 Initial Stability Screening F3->F4 A1 Preservative Efficacy Testing F4->A1 A1->A2 A3 Spray Performance Evaluation A2->A3 A4 Quality Control Method Validation A3->A4 S2 Ciliary Beat Frequency A3->S2 S1 In Vitro Cytotoxicity A4->S1 S1->S2 S3 Preclinical Toxicology S2->S3 S3->F1 S4 Risk-Benefit Assessment S3->S4 End End S4->End Start Start Start->F1

Diagram 1: this compound Nasal Spray Development Workflow. This integrated approach covers formulation development, analytical characterization, and safety assessment phases with critical interconnections.

SafetyAssessment cluster_tox Toxicology Profile cluster_local Local Tissue Effects cluster_risk Risk Mitigation Strategies T1 Single-Dose Toxicity ALD > 250 mg/kg (rat) L1 Ciliary Function Dose-Dependent Inhibition T1->L1 Informs T2 Repeated-Dose Toxicity NOAEL: 12.5-50 mg/kg/day Key2 Key Finding: Gender differences in NOAEL T2->Key2 T3 Organ Toxicity Liver & Kidney Effects R4 Patient Exposure Limits Dosing Frequency Control T3->R4 Requires T4 Comparative Safety Less toxic than BAK R1 Concentration Optimization 0.25-0.3% Target T4->R1 Supports R2 Formulation pH Acidic pH (3.0-4.0) L1->R2 Influences Key1 Key Finding: Ciliary effects eliminated at 0.25% L1->Key1 L2 Epithelial Cells Membranous Bleb Formation L3 Mucociliary Clearance Potential Impact L2->L3 Leads to L3->R1 Mitigated by L4 Recovery Potential Reversible Effects R3 Container Closure Multi-Dose Preservation R2->R3 Complements R3->R4 Enables

Diagram 2: Safety Assessment and Risk Mitigation Framework for this compound in Nasal Sprays. This diagram illustrates the interrelationship between toxicological findings, local tissue effects, and corresponding risk management strategies.

Conclusion

This compound represents a valuable preservative option for nasal spray formulations, particularly when used within the recommended concentration range of 0.25-0.5% at acidic pH (3.0-4.0). The comprehensive data presented in these Application Notes demonstrate that this compound provides effective antimicrobial protection while offering potential advantages over other preservatives in terms of local tissue tolerance. However, developers must carefully consider the concentration-dependent effects on ciliary function, with 0.25% representing an optimal balance between preservative efficacy and minimization of potential adverse effects on mucociliary clearance.

The experimental protocols provided herein offer standardized methodologies for critical assessments including preservative efficacy testing and ciliary beat frequency evaluation. Implementation of these protocols, along with adherence to the described formulation guidelines and analytical methodologies, will support the development of safe and effective this compound-preserved nasal spray products. As the pharmaceutical industry continues to move toward preservative-free formulations when possible, this compound remains a viable alternative for multi-dose nasal sprays where preservative use remains necessary, particularly when concentration optimization and proper risk mitigation strategies are employed.

References

Comprehensive Application Notes and Protocols for Chlorobutanol in Pharmaceutical Multi-Ingredient Preparations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Chlorobutanol (trichloro-2-methyl-2-propanol) is an alcohol-based preservative with antibacterial and antifungal properties, commonly employed in multi-ingredient pharmaceutical formulations. It also possesses sedative-hypnotic and weak local anesthetic actions. Its chemical structure enables disruption of microbial cell membranes, leading to cell lysis and effective preservation. Formed by the nucleophilic addition of chloroform and acetone, it appears as a white, volatile solid with a characteristic camphor-like odor. [1] [2]

In pharmaceutical applications, this compound serves a dual purpose: providing product stability through antimicrobial activity and, in some formulations, contributing therapeutic effects. However, its use is limited by potential toxicity to ocular surfaces, hepatic toxicity, and skin irritation, necessitating careful concentration control and comprehensive safety assessment during formulation development. [1] [2] [3]

Key Properties and Specifications

Table 1: Physicochemical Properties of this compound

Property Specification
Chemical Formula C4H7Cl3O [1]
Molecular Weight 177.45 g/mol [1]
Appearance White, crystalline solid [2]
Odor Camphor-like [2]
Melting Point 95–99 °C [2]
Boiling Point 167 °C [2]
Solubility in Water Slightly soluble [2]
Solubility in Organic Solvents Soluble in acetone, methanol, ethanol [2]

Table 2: Pharmacological and Toxicological Parameters

Parameter Value / Description
Primary Preservative Concentration Typically 0.5% [1]
Antimicrobial Activity Threshold Retained at 0.05% in water [2]
Terminal Elimination Half-life 10.3 ± 1.3 days (oral administration) [1]
Volume of Distribution 233 ± 141 L [1]
Plasma Protein Binding 57 ± 3% [1]
Oral LD50 (Rat) 510 mg/kg [1]
Primary Toxicities Conjunctival/corneal cell toxicity, hepatic toxicity, skin/eye irritant [1] [2] [3]

Formulation Application Guidelines

Preservative Applications

This compound is effective as a preservative in various pharmaceutical dosage forms. Its broad-spectrum antimicrobial activity makes it suitable for multi-use parenteral formulations, ophthalmic solutions, and topical preparations.

  • Concentration Selection: For long-term stabilization of multi-ingredient preparations, this compound is normally used at 0.5%, which provides effective antimicrobial preservation. However, antimicrobial activity is retained at concentrations as low as 0.05% in aqueous systems. [1] [2]
  • Compatibility Considerations: Formulators should assess compatibility with other formulation components, as this compound may interact with plastic containers and closures, potentially leading to absorption or permeation losses. It is also susceptible to volatilization from aqueous solutions, particularly at elevated temperatures. [1]
Therapeutic Applications

While not approved as a standalone therapeutic agent, this compound contributes pharmacological effects in some combination products:

  • Sedative Component: Exhibits sedative-hypnotic properties similar to chloral hydrate, though its use is limited due to considerable accumulation potential following multiple dosing (terminal half-life of approximately 37 days). [1]
  • Local Anesthetic: Provides weak local anesthetic effects in topical and otic formulations. [1]
  • Combination Products: Used in combination with decongestants and antihistamines (e.g., phenylephrine, chlorpheniramine) for treating acute rhinosinusitis and allergy symptoms. [1]

Experimental Protocols

Protocol: Preservative Efficacy Testing (PET)

Objective: To validate the antimicrobial effectiveness of this compound in a multi-ingredient formulation.

Materials:

  • Test formulation with this compound (0.5% target concentration)
  • Challenge microorganisms: Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404), Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739)
  • Sterile membrane filtration system
  • Culture media: Tryptic Soy Agar, Sabouraud Dextrose Agar

Methodology:

  • Inoculation: Aseptically inoculate separate containers of the test formulation with each microorganism to achieve approximately 106 CFU/mL.
  • Incubation: Incubate all inoculated samples at 20-25°C.
  • Sampling and Enumeration: Withdraw samples at 7, 14, and 28 days post-inoculation.
  • Viability Assessment: Perform serial dilutions and plate on appropriate culture media. Incubate plates and enumerate viable colonies.
  • Acceptance Criteria: The formulation is effective if it demonstrates:
    • Bacteria: ≥3.0 log reduction from initial count at 14 days; no increase from 14 to 28 days
    • Yeasts/Molds: No increase from initial count at 14 and 28 days

The experimental workflow for this protocol is systematic and follows a linear quality control process:

start Prepare Test Formulation with this compound inoculate Inoculate with Standardized Microbial Cultures start->inoculate incubate Incubate at 20-25°C inoculate->incubate sample Withdraw Samples at 7, 14, 28 Days incubate->sample enumerate Perform Viable Count Enumeration sample->enumerate evaluate Evaluate Against Acceptance Criteria enumerate->evaluate

Protocol: Analytical Method Validation for this compound Quantification

Objective: To develop and validate a chromatographic method for quantifying this compound in pharmaceutical formulations.

Materials:

  • High-Performance Liquid Chromatography system with UV detector
  • Chromatographic column: C18, 250 × 4.6 mm, 5 μm
  • This compound reference standard
  • Appropriate solvents and mobile phase components

Methodology:

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (adjust ratio for optimal separation)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 210 nm
    • Injection Volume: 10 μL
    • Column Temperature: 30°C
  • Validation Parameters:

    • Specificity: Demonstrate resolution from other formulation components and degradation products
    • Linearity: Prepare standard solutions at 5 concentration levels (50-150% of target concentration)
    • Accuracy: Conduct spike recovery studies at 3 levels (80%, 100%, 120%) in triplicate
    • Precision: Evaluate repeatability (6 injections at 100%) and intermediate precision (different days/analysts)
    • Robustness: Deliberate variations in flow rate, mobile phase composition, and column temperature
  • System Suitability: Resolution factor ≥2.0, tailing factor ≤2.0, RSD of peak areas ≤2.0%

The analytical method validation follows a comprehensive approach with multiple parallel assessment tracks:

start Develop HPLC Method Conditions validate Method Validation start->validate specificity Specificity validate->specificity linearity Linearity validate->linearity accuracy Accuracy validate->accuracy precision Precision validate->precision robustness Robustness validate->robustness criteria Establish System Suitability Criteria validate->criteria

Safety and Regulatory Considerations

Toxicity Profile

This compound presents several safety concerns that must be addressed during formulation development:

  • Ocular Toxicity: In vitro studies demonstrate that this compound causes conjunctival and corneal cell toxicity at concentrations as low as 0.1%. At 0.5% concentration, it causes degeneration of corneal epithelial cells, cytoplasmic swelling, and membrane bleb formation. It also inhibits oxygen use by the cornea, potentially increasing susceptibility to infection. [1] [4]
  • Systemic Toxicity: Oral administration shows hepatic toxicity potential, and large quantities inhaled can cause unconsciousness. The long terminal half-life (10.3 days) presents accumulation concerns with repeated dosing. [1] [3]
  • Irritation Properties: this compound is a skin irritant and severe eye irritant, requiring appropriate handling precautions during manufacturing. [2] [3]
Regulatory Status
  • US Approval Status: Not approved as a standalone therapeutic agent in the United States. [1]
  • Other Approvals: Has approved, investigational, and veterinary approvals in other jurisdictions. [1]
  • Combination Products: Used in combination with other active ingredients in approved pharmaceutical products for conditions including acute rhinosinusitis and infective otitis externa. [1]

Compatibility and Stability Considerations

Successful formulation with this compound requires careful assessment of its compatibility with other formulation components and packaging systems:

  • Container Compatibility: this compound may interact with plastic containers and closure systems, potentially leading to absorption or leaching. Compatibility studies should include testing with intended packaging components under recommended storage conditions.
  • Chemical Stability: The preservative efficacy of this compound may be compromised by interactions with other formulation components. Stability studies should monitor both chemical stability and antimicrobial effectiveness throughout the product shelf-life.
  • Manufacturing Considerations: this compound is susceptible to volatilization during processing, particularly at elevated temperatures. Manufacturing processes should be designed to minimize losses.

References

Chlorobutanol: Potential Application Notes for Periodontal Surgery Irrigation

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Rationale Chlorobutanol (1,1,1-trichloro-2-methylpropan-2-ol) is an alcohol-based agent with established antibacterial and antifungal properties [1]. Its primary historical use has been as a preservative in multi-ingredient parenteral and ophthalmic formulations, typically at a concentration of 0.5% [1]. The rationale for investigating its use in periodontal surgery irrigation stems from the need for effective, localized antimicrobial agents that can reduce the bacterial load in the periodontal pocket, thereby supporting healing and improving clinical outcomes. Adjunctive local antimicrobial therapies are often explored to enhance the effects of mechanical debridement (Scaling and Root Planing - SRP), which may not fully eliminate pathogens in complex anatomical sites [2] [3].

2. Proposed Mechanism of Action The antimicrobial activity of this compound is attributed to its detergent-like properties. It is proposed to disrupt the lipid structure of microbial cell membranes, increasing cell permeability and leading to cell lysis [1]. This broad-spectrum mechanism is potentially effective against a range of periodontopathogenic bacteria.

3. Formulation and Pharmacological Profile The table below summarizes the key pharmacological data available for this compound, which can inform formulation development [1].

Parameter Data
Chemical Formula C₄H₇Cl₃O
Average Weight 177.45 g/mol
Antimicrobial Activity Broad-spectrum antibacterial and antifungal
Common Preservative Concentration 0.5%
Local Anesthetic Action Weak
Protein Binding 57 ± 3%
Terminal Elimination Half-Life 10.3 ± 1.3 days (oral administration)
Clearance 11.6 ± 1.0 mL/min (oral administration)

4. Proposed Experimental Protocol for Pre-Clinical Evaluation The following workflow outlines a proposed protocol for in-vitro and ex-vivo assessment of this compound's efficacy and safety in a periodontal context. This should precede any clinical trials.

G Start Protocol Initiation Step1 1. Solution Preparation - Test this compound (e.g., 0.1%, 0.5%) - Prepare positive control (e.g., 0.2% CHX) - Prepare negative control (Saline) Start->Step1 Step2 2. In-Vitro Microbiologic Assay - Culture periodontopathogens (P. gingivalis, A. actinomycetemcomitans) - Perform MIC/MBC assays - Conduct biofilm disruption tests Step1->Step2 Step3 3. Ex-Vivo Tissue Biocompatibility - Use human gingival fibroblast (HGF) cells - Perform cytotoxicity assays (e.g., MTT) - Assess pro-inflammatory cytokine response Step2->Step3 Step4 4. Data Analysis & Decision Point Step3->Step4 Step4->Step1 Reformulation Required Step5 5. Protocol Conclusion - Determine feasibility of advancing to clinical trials Step4->Step5 Feasibility Confirmed

4.1 Solution Preparation

  • Test Solution: this compound should be prepared in an aqueous vehicle. Initial testing should consider a range of concentrations, for example, from 0.1% to 0.5%, based on its use as a preservative.
  • Controls:
    • Positive Control: 0.2% Chlorhexidine (CHX) gluconate, a gold-standard antimicrobial in dentistry [3].
    • Negative Control: Saline or phosphate-buffered saline.

4.2 In-Vitro Microbiologic Assay

  • Bacterial Strains: Use standard periodontopathogens like Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans [2] [4].
  • Minimum Inhibitory/Bactericidal Concentration (MIC/MBC): Determine using the broth microdilution method according to CLSI guidelines, as described for other antimicrobial agents [4].
  • Biofilm Assay: Grow biofilms on relevant substrates (e.g., hydroxyapatite discs) and treat with test solutions to assess biofilm disruption and killing efficacy.

4.3 Ex-Vivo Tissue Biocompatibility

  • Cell Culture: Use human gingival fibroblast (HGF) cells [4].
  • Cytotoxicity: Assess cell viability after exposure to test solutions using assays like MTT or Live/Dead staining.
  • Inflammatory Response: Measure the expression of key pro-inflammatory cytokines (e.g., IL-6, IL-8) via ELISA or RT-PCR to ensure the agent does not provoke a detrimental immune response [4].

Key Considerations and Future Directions

Given the lack of direct evidence, any development program for this compound should proceed with caution. Key considerations include:

  • Safety Profile: Data indicates this compound can induce conjunctival and corneal cell toxicity in vitro at concentrations as low as 0.1% to 0.5% [1]. Comprehensive biocompatibility testing for oral tissues is essential.
  • Regulatory Status: this compound has no approved therapeutic indications on its own and is not US-approved as a drug substance, which may present regulatory challenges [1].
  • Competitive Landscape: Research into local periodontal therapies is active. Recent evidence supports potential clinical benefits for other agents like sodium hypochlorite gel, melatonin, tea tree oil, and antimicrobial photodynamic therapy (aPDT) as adjuncts to subgingival instrumentation [2]. Nanotechnology-based delivery systems are also a promising avenue [2].

References

Application Note: Chlorobutanol as a Subgingival Irrigant Adjunct in Periodontal Surgery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative with a broad spectrum of antimicrobial and antifungal properties. [1] Its primary mechanism of action, distinct from other preservatives like benzalkonium chloride (BAK), involves disorganizing the lipid layer of cell membranes. This disruption increases cell permeability, ultimately leading to cell lysis. [2] While in vitro studies have shown that this compound can cause cessation of normal cell movement and mitotic activity in conjunctival and corneal cells, evidence suggests it is less cytotoxic than BAK. [2]

In clinical dentistry, this compound is not typically used as a sole active agent but is found in combination with other substances. Recent clinical investigations have explored its role as a component of a subgingival irrigation solution following periodontal surgical procedures. [3]

Clinical Protocol for Subgingival Irrigation Post-Periodontal Surgery

The following protocol is adapted from a recent split-mouth study that evaluated the effectiveness of this compound and hyaluronic acid, both combined with 0.20% chlorhexidine, following periodontal flap surgery. [3]

Materials and Preparation
  • Irrigation Solution: Use a commercially available product containing 0.20% Chlorhexidine digluconate and This compound (e.g., Curasept). The specific concentration of this compound in the product should be verified with the manufacturer, though it is commonly used at 0.5% in cosmetic and pharmaceutical formulations. [1]
  • Equipment: Sterile, blunt irrigation cannulas and a disposable syringe.
Patient Selection and Surgical Procedure
  • Indications: This adjunctive irrigation is suitable for patients diagnosed with Stage II or III, Grade B or C periodontitis, with probing pocket depths (PPD) ≥ 5mm. [3]
  • Primary Therapy: Perform standard periodontal flap surgery as the primary treatment.
Irrigation Procedure and Dosing Regimen

The irrigation is performed on the day of surgery and at a follow-up appointment.

  • Day of Surgery (Soothing Treatment): Following the completion of the flap surgery and before suture placement, perform a subgingival irrigation of the surgical sites using the solution of 0.20% chlorhexidine and this compound. [3]
  • Post-operative Day 3 (Regenerative Treatment): At the 3-day follow-up visit, repeat the subgingival irrigation. The referenced study switched to a solution containing hyaluronic acid with chlorhexidine on this day; however, for a protocol focused on this compound, the same this compound-chlorhexidine solution can be used again or as per clinical judgment. [3]
Monitoring and Efficacy Assessment

Clinical parameters should be recorded at baseline (pre-surgery) and 3 months post-operatively to evaluate the treatment outcome. The primary efficacy measures include:

  • Plaque Index (PI)
  • Bleeding on Probing (BOP)
  • Probing Pocket Depth (PPD)
  • Gingival Index (GI)
  • Pain Perception: Assess using a Numeric Rating Scale (NRS) at 3 days and 7 days post-surgery. [3]

The workflow for this clinical application is summarized in the diagram below:

G Start Patient Selection: Stage II/III Periodontitis PPD ≥ 5mm Surgery Perform Periodontal Flap Surgery Start->Surgery IrrigationDay0 Subgingival Irrigation: 0.2% CHX + this compound Surgery->IrrigationDay0 MonitorPain Monitor Pain (NRS) at Day 3 & Day 7 IrrigationDay0->MonitorPain IrrigationDay3 Subgingival Irrigation: 0.2% CHX + this compound Assess3Month 3-Month Follow-up: Assess PI, BOP, PPD, GI IrrigationDay3->Assess3Month MonitorPain->IrrigationDay3 Day 3

Safety and Toxicity Profile

While this compound is generally safe for use as a preservative in topical formulations, toxicity data from animal studies must be considered, especially for off-label or novel clinical applications.

Table 1: Single-Dose and Repeated-Dose Oral Toxicity of this compound in Rats [4]

Study Type Dose Levels Key Findings Conclusion
Single-Dose Toxicity 62.5, 125, 250 mg/kg body weight/day No mortality or significant clinical signs of toxicity observed at any dose. Approximate Lethal Dose (ALD) > 250 mg/kg/day

| Repeated-Dose (28-day) Toxicity | 12.5, 25, 50, 100 mg/kg body weight/day | - 100 mg/kg/day: Significantly increased relative liver & kidney weights; histopathological changes in liver (females) and kidney (males).

  • ≤50 mg/kg/day: No significant histopathological changes. | No Adverse Effect Level (NOAEL): -≥50 mg/kg/day (Female rats) -≥12.5 mg/kg/day (Male rats) |

Key toxicological insights include:

  • Target Organs: The liver and kidneys are potential target organs for this compound toxicity with repeated exposure. [4]
  • Cytotoxicity: In vitro studies on corneal epithelial cells show that 0.5% this compound can cause cell retraction, cessation of mitosis, and formation of membranous blebs. [2] [1]
  • Anti-platelet Effect: this compound has been shown to inhibit platelet aggregation in vitro, a consideration for patients with bleeding disorders or on anticoagulant therapy. [2] [1]

Comparative Analysis with Other Agents

Table 2: Comparison of this compound with Other Common Periodontal Adjuvants

Agent Primary Function Key Characteristics Clinical Evidence in Periodontics

| This compound + CHX | Preservative & soothing agent in antiseptic irrigation | - Broad-spectrum antimicrobial.

  • Mechanism: disrupts cell membrane lipids. [2]
  • Potential for cytotoxicity at high concentrations. [2] | Limited; one study shows improved healing and reduced pain post-surgery. [3] | | Ketorolac Trometamol | Anti-inflammatory irrigant | - Non-steroidal anti-inflammatory drug (NSAID).
  • Inhibits prostaglandin production.
  • Reduces local inflammation. | Shown to be effective in reducing PI, GI, and BOP as subgingival irrigant in chronic periodontitis. [5] | | Hyaluronic Acid + CHX | Regenerative adjunct | - Promotes wound healing.
  • Anti-inflammatory and osteogenic properties. | Used in the same protocol as this compound+CHX, showing positive soft tissue healing. [3] | | Chlorhexidine (CHX) alone | Antiseptic | - Gold-standard antimicrobial mouthwash.
  • Can cause tooth staining and taste alteration. | Widely documented efficacy as an anti-plaque agent. |

Conclusion and Research Implications

The available evidence suggests that a subgingival irrigation protocol using a solution containing 0.20% chlorhexidine and this compound can be a beneficial adjunct to periodontal flap surgery, potentially improving soft tissue healing and reducing post-operative pain. [3]

However, it is crucial to note that the clinical evidence is currently based on a single, small-scale study. Therefore, this protocol should be considered preliminary. For researchers and drug development professionals, this area presents clear opportunities for further investigation:

  • Dose-Finding Studies: Establishing the optimal concentration of this compound for subgingival irrigation that maximizes efficacy while minimizing cytotoxicity.
  • Large-Scale RCTs: Conducting robust, randomized controlled trials to validate the clinical benefits observed in initial studies.
  • Mechanistic Studies: Further exploration of the anti-inflammatory and wound-healing pathways modulated by this compound in periodontal tissues.
  • Direct Comparative Studies: Head-to-head trials comparing this compound-based irrigants with other adjuvants like ketorolac or hyaluronic acid.

Until more data is available, clinicians should use this protocol with caution, ensuring the benefits outweigh the potential risks, particularly considering the known in vitro cytotoxicity and target organ toxicity in animal models. [2] [4]

References

Detailed Protocol for NuPAGE Transfer Buffer Preparation

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is designed for transferring proteins from Invitrogen NuPAGE Bis-Tris or Tris-Acetate gels. The neutral pH of this buffer protects amino acid side chains from modification and is compatible with downstream protein sequencing techniques like Edman degradation [1] [2].

Materials
  • NuPAGE Transfer Buffer (20X) (e.g., Thermo Fisher Scientific, Cat. No. NP0006 or NP00061) [2].
  • Methanol (ACS reagent grade).
  • Deionized water.
  • NuPAGE Antioxidant (if transferring reduced proteins) [3] [1].
  • Optional: Chlorobutanol (if preparing the buffer from individual components).
Preparation of 1X Working Solution

The standard method is to dilute the 20X concentrated stock solution. The required methanol concentration depends on the number of gels being transferred simultaneously [3] [1].

Component Transfer of 1 Gel Transfer of 2 Gels
20X NuPAGE Transfer Buffer 50 mL 50 mL
Methanol 100 mL 200 mL
Deionized Water To 1 L final volume To 1 L final volume
NuPAGE Antioxidant 0.1% (v/v) for reduced proteins 0.1% (v/v) for reduced proteins

Instructions:

  • Add about 800 mL of deionized water to a clean beaker or graduated cylinder.
  • Add 50 mL of 20X NuPAGE Transfer Buffer.
  • Add the appropriate volume of methanol (100 mL for one gel, 200 mL for two gels).
  • For reduced proteins: Add NuPAGE Antioxidant to a final concentration of 0.1% (v/v). For 1 L of buffer, this is 1 mL of antioxidant [3] [1] [4].
  • Top up the solution to a final volume of 1 L with deionized water and mix thoroughly.
  • The prepared 1X buffer can be stored at room temperature. If you are using a version prepared without this compound, it must be used within 2 weeks [3] [1].
Critical Considerations and Troubleshooting
  • pH is Critical: The transfer buffer is designed to have a specific pH. If a freshly prepared 1X solution deviates from its expected pH by more than 0.2 units, it should be discarded. Do not adjust the pH with acid or base, as this increases the buffer's conductivity and can lead to excessive heat generation during transfer [1].
  • High Molecular Weight (HMW) Proteins: To improve the transfer efficiency of HMW proteins (>100 kDa), pre-equilibrate the gel after electrophoresis in 2X NuPAGE Transfer Buffer (without methanol) containing 0.02-0.04% SDS for 10 minutes before assembling the transfer stack. Then, perform the transfer using the standard 1X buffer with methanol and a lower SDS concentration (0.01%) [3].
  • Buffer Compatibility: While NuPAGE Transfer Buffer can be used with traditional Tris-Glycine gels, it is not recommended for use with carbonate or CAPS buffers. The high pH (>9) of these buffers will make the NuPAGE Antioxidant non-functional and compromise transfer efficiency [3].

Workflow for Western Blot Transfer Using Prepared Buffer

The following diagram illustrates a generalized workflow for a wet transfer using the XCell II Blot Module, which is a common application for this buffer.

western_blot_workflow Start Start Transfer Preparation PrepBuffer Prepare 1X NuPAGE Transfer Buffer (With recommended methanol %) Start->PrepBuffer SoakComponents Soak Sponge Pads, Filter Papers, and Membrane in Transfer Buffer PrepBuffer->SoakComponents AssembleSandwich Assemble Transfer Sandwich: Cathode Core -> Sponge Pads -> Filter Paper -> Gel -> Membrane -> Filter Paper -> Sponge Pads -> Anode Core SoakComponents->AssembleSandwich PlaceInModule Place Sandwich in Blot Module AssembleSandwich->PlaceInModule FillBuffers Fill Inner Chamber with Transfer Buffer Fill Outer Chamber with Coolant (dH₂O) PlaceInModule->FillBuffers RunTransfer Run Transfer (30V constant for 1 hour) FillBuffers->RunTransfer End Proceed to Blocking and Immunodetection RunTransfer->End

Key Conclusions

References

Comprehensive Application Notes and Protocols for Chlorobutanol (0.5%) as a Pharmaceutical Preservative

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmaceutical Profile

Chlorobutanol (chemical name: 1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative with multifunctional properties in pharmaceutical applications. It serves as an effective antimicrobial agent while also exhibiting weak local anesthetic and sedative-hypnotic properties [1]. Its chemical structure features a tertiary alcohol with three chlorine atoms, contributing to both its stability and preservative efficacy.

The compound appears as a white, volatile solid with a characteristic camphor-like odor and is typically used in either anhydrous form or as a hemihydrate [1] [2]. This compound demonstrates slight solubility in water but is soluble in organic solvents such as acetone and alcohol, which influences its formulation considerations [2].

Table 1: Fundamental Properties of this compound

Property Specification
Chemical Formula C₄H₇Cl₃O
Molecular Weight 177.46 g/mol (anhydrous) [1]
CAS Number 57-15-8 (anhydrous) [1]
Hemihydrate CAS 6001-64-5 [3]
Appearance White, volatile solid [2]
Odor Camphor-like [2]
Melting Point 95-99°C [2]

Preservative Efficacy and Antimicrobial Spectrum

This compound exhibits a broad spectrum of antimicrobial activity against bacteria and fungi, making it suitable for multi-ingredient preparations requiring microbial stability [1]. The preservative efficacy stems from its ability to disrupt the lipid structure of microbial cell membranes, increasing cell permeability and ultimately leading to cell lysis [1].

At the standard concentration of 0.5%, this compound provides both effective preservation and long-term stabilisation of pharmaceutical formulations [1]. Notably, it retains some antimicrobial activity even at lower concentrations (as low as 0.05% in water), though the 0.5% concentration is recommended for comprehensive protection in multi-dose formulations [2].

Table 2: Preservative Efficacy and Key Properties

Parameter Characteristics
Standard Preservative Concentration 0.5% [1]
Minimum Antimicrobial Concentration (Water) 0.05% [2]
Primary Mechanism of Action Disruption of microbial cell membrane lipid structure [1]
Antimicrobial Spectrum Broad-spectrum (antibacterial and antifungal) [1]
Additional Pharmaceutical Actions Weak local anesthetic, sedative-hypnotic properties [1]

Pharmacological and Toxicological Considerations

Pharmacokinetic Profile

This compound demonstrates complex pharmacokinetics that influence its safety profile in pharmaceutical applications. Following oral administration in healthy subjects, the plasma concentration decreases by 50% within 24 hours post-administration [1]. However, the compound exhibits a prolonged terminal elimination half-life of approximately 10.3 ± 1.3 days, which contributes to potential accumulation following multiple dosing [1]. The volume of distribution is approximately 233 ± 141 L, with moderate plasma protein binding of 57 ± 3% [1].

Metabolism occurs primarily via glucuronidation and sulphation, with renal elimination accounting for only 9.6% of an orally administered dose [1]. The extensive tissue distribution and prolonged half-life necessitate careful consideration in formulation design, particularly for products intended for chronic use.

Toxicity Profile

This compound exhibits concentration-dependent toxicity to various cell types. In vitro studies have demonstrated that at 0.1% concentration, this compound causes near depletion of the conjunctival squamous cell layer [1]. At 0.5% concentration, researchers have observed degeneration of corneal epithelial cells, cytoplasmic swelling, formation of membranous blebs, and occasional breaks in external cell membranes [1].

The compound also inhibits oxygen utilization by the cornea and disrupts barrier and transport properties of the corneal epithelium, potentially increasing susceptibility to infection [1] [4]. The oral LD₅₀ of anhydrous this compound in rats is 510 mg/kg [1]. Additionally, this compound is recognized as toxic to the liver, a skin irritant, and a severe eye irritant [2].

Quality Control and Analytical Methods

Compendial Specifications

According to the United States Pharmacopeia (USP), this compound must meet specific quality standards. The material is defined as anhydrous or containing not more than one-half molecule of water of hydration, with a chemical content of not less than 98.0% and not more than 100.5% of C₄H₇Cl₃O, calculated on the anhydrous basis [3].

Table 3: Quality Control Specifications per USP

Test Parameter Specification Requirement
Identification Must produce yellow precipitate of iodoform with iodine TS and NaOH [3]
Reaction Water must remain neutral to litmus when shaken with this compound [3]
Water Content Not more than 1.0% (anhydrous form); Not more than 6.0% (hydrous form) [3]
Chloride Any turbidity not greater than control (0.07%) [3]
Organic Volatile Impurities Meets requirements using mass spectrometric detection [3]
Analytical Methodologies
4.2.1 Compendial Assay Method

The USP describes a titrimetric assay method for quantification of this compound [3]:

Principle: The method is based on alkaline hydrolysis followed by quantification of liberated chloride ions.

Reagents:

  • Denatured alcohol (100 mL isopropyl alcohol diluted to 1000 mL with alcohol)
  • Potassium hydroxide solution (58 g in 1000 mL denatured alcohol, prepared fresh)

Procedure:

  • Accurately weigh approximately 100 mg of this compound sample
  • Transfer to a glass-stoppered, flat-bottomed boiling flask
  • Add 50 mL of potassium hydroxide solution
  • Attach to reflux condenser and reflux for 1 hour
  • Cool while attached to condenser, then add 100 mL of water
  • Add 15 mL of nitric acid while stirring
  • Titrate with 0.1 N silver nitrate VS using potentiometric endpoint detection
  • Use silver-billet combination electrode with non-chloride filling solution
  • Perform blank determination and apply necessary correction

Calculation: Each mL of 0.1 N silver nitrate is equivalent to 5.915 mg of C₄H₇Cl₃O [3].

4.2.2 HPLC Analysis for Formulations

Reverse-phase high-performance liquid chromatography (RP-HPLC) has been successfully employed for analysis of this compound in ophthalmic ointments and aqueous solutions [5]. This method is particularly suitable for quality control of final formulations and stability studies.

Formulation Protocol: Development of Multi-Dose Ophthalmic Solution with 0.5% this compound

Objective

To develop a sterile, multi-dose ophthalmic solution preserved with 0.5% this compound, ensuring antimicrobial efficacy while maintaining product stability and ocular tolerability.

Formulation Composition

Table 4: Prototype Formulation for Ophthalmic Solution

Component Function Concentration (%)
Active Pharmaceutical Ingredient Therapeutic agent As required
This compound Preservative 0.5% [1]
Sodium chloride Tonicity agent To achieve isotonicity
Buffer system pH adjustment To pH 5.0-7.5
Purified water Vehicle q.s. to 100%
Manufacturing Procedure
  • Preparation of Vehicle:

    • Purge purified water with inert gas (e.g., nitrogen) to minimize oxygen content
    • Heat to 60-70°C to facilitate dissolution of components
  • Addition of this compound:

    • Dissolve this compound in the heated vehicle with continuous stirring
    • Maintain temperature until complete dissolution is achieved
  • Incorporation of Other Components:

    • Add sodium chloride and buffer components sequentially
    • Cool solution to room temperature
    • Add active pharmaceutical ingredient ensuring complete dissolution
  • Adjustment and Filtration:

    • Adjust pH to required specification (typically 5.0-7.5 for ophthalmic products)
    • Filter through 0.22 μm membrane filter under aseptic conditions
  • Filling and Packaging:

    • Aseptically fill into sterile ophthalmic containers
    • Use container closure systems compatible with this compound to prevent absorption or leaching
Critical Process Parameters
  • Temperature control: Excessive heat may promote degradation of this compound
  • pH monitoring: Optimal stability typically occurs in slightly acidic to neutral pH range
  • Light protection: Protect from light during processing to prevent decomposition
  • Container compatibility: Conduct compatibility studies with intended packaging

The following workflow diagram illustrates the manufacturing process:

G Start Start Manufacturing Process Step1 Vehicle Preparation: Purge water with nitrogen Heat to 60-70°C Start->Step1 Step2 This compound Addition: Dissolve 0.5% this compound with continuous stirring Step1->Step2 Step3 Component Incorporation: Add NaCl, buffers, API Cool to room temperature Step2->Step3 Step4 Solution Adjustment: Adjust pH to 5.0-7.5 Filter through 0.22μm membrane Step3->Step4 Step5 Aseptic Filling: Fill into sterile containers Protect from light Step4->Step5 End Final Product: Multi-dose ophthalmic solution with 0.5% this compound Step5->End

Stability and Compatibility Considerations

Stability Profile

This compound demonstrates good stability in properly formulated pharmaceutical products when stored in tight containers protected from light [3]. The preservative efficacy remains throughout the shelf life of the product when formulated at 0.5% concentration.

Incompatibilities

This compound may exhibit incompatibility with certain container closure systems, particularly rubber and plastic components, where adsorption or absorption may occur. It is also incompatible with strong oxidizing agents and strong bases [1].

Packaging Considerations

For formulations containing this compound, use tight containers composed of materials that minimize absorption or interaction with the preservative [3]. Compatibility studies should be conducted with the specific container closure system intended for market distribution.

Regulatory and Safety Considerations

This compound is approved for use in pharmaceutical applications in various jurisdictions, though it does not have standalone therapeutic approval [1]. It holds classifications as Pharmaceuticals (Vet approved), Investigational, and Withdrawn for certain applications [1].

In manufacturing environments, appropriate personal protective equipment including faceshields, gloves, goggles, and respirators is recommended when handling this compound powder [4]. The compound is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [4].

Troubleshooting Guide

Table 5: Common Formulation Issues and Solutions

Problem Potential Cause Recommended Solution
Precipitation of this compound Temperature fluctuation, solvent composition Ensure complete dissolution at optimal temperature, adjust solvent system
Reduced antimicrobial efficacy Interaction with formulation components, suboptimal concentration Verify concentration, conduct antimicrobial effectiveness testing
Container interaction Incompatible packaging materials Conduct container compatibility studies, alternative packaging
Chemical degradation Improper pH, light exposure, excessive heat Optimize pH control, protect from light, control storage temperature

Conclusion

This compound at 0.5% concentration represents an effective preservative system for multi-dose pharmaceutical formulations, particularly ophthalmic products. Its broad-spectrum antimicrobial activity, combined with additional sedative-hypnotic and weak local anesthetic properties, makes it valuable in formulation design. However, the potential for cytotoxicity at preservative concentrations necessitates careful formulation optimization and appropriate safety assessments.

The extended terminal half-life (10.3 days) and significant volume of distribution indicate potential for accumulation with repeated dosing, requiring consideration in the design of multi-dose regimens [1]. When properly formulated with attention to compatibility, stability, and quality control parameters, this compound provides a robust preservation option for pharmaceutical developers.

References

Comprehensive Application Notes and Protocols: Chlorobutanol as a Preservative in Cosmetic Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorobutanol as a Cosmetic Preservative

This compound (chemical name: 1,1,1-trichloro-2-methylpropan-2-ol) is an organic compound with versatile applications in pharmaceutical, cosmetic, and veterinary products. It serves as an effective antimicrobial preservative while also exhibiting mild anesthetic and sedative properties. In cosmetic formulations, this compound provides broad-spectrum protection against bacteria, fungi, and yeasts, making it particularly valuable for products requiring extended shelf life and protection against microbial contamination. Its dual functionality as both preservative and stabilizer has established its role in complex cosmetic formulations, especially those containing sensitive active ingredients or those packaged in multi-use containers.

The global market for this compound reflects its established utility, with the market valued at approximately USD 135 million in 2023 and projected to reach USD 200 million by 2032, growing at a steady CAGR of 4.5% [1]. The pharmaceutical sector dominates consumption, accounting for approximately 65% of global demand, while the cosmetic industry represents the second-largest application segment [2]. This growth is driven by increasing demand for preservative-containing cosmetic formulations and expanding pharmaceutical production volumes.

Chemical Identity and Properties

Fundamental Chemical Characteristics

This compound exists in two primary forms: anhydrous this compound and This compound hemihydrate, with the anhydrous form being more widely used in cosmetic applications due to its superior stability characteristics [1]. The chemical exhibits a characteristic camphor-like odor and appears as a white, crystalline solid at room temperature [3].

Table: Fundamental Properties of this compound

Property Specification Reference
Chemical Formula C₄H₇Cl₃O [3]
Molar Mass 177.45 g·mol⁻¹ [3]
Melting Point 95–99 °C [3]
Boiling Point 167 °C [3]
Appearance White crystalline solid [3]
Odor Camphor-like [3]
Solubility in Water Slightly soluble [3]
Synthesis and Production

This compound is synthesized through the nucleophilic addition of chloroform and acetone in the presence of potassium or sodium hydroxide [3]. This synthesis pathway was first described by German chemist Conrad Willgerodt in 1881 and remains the primary commercial manufacturing method. The reaction proceeds under controlled conditions to ensure high yield and purity, with purification typically achieved through sublimation or recrystallization techniques [3]. The synthesis route ensures a consistent supply of high-purity material, which is vital for meeting cosmetic ingredient standards [4].

Mechanism of Action

Antimicrobial Activity

This compound exerts its preservative action through disruption of microbial cell membranes. As a detergent preservative, it causes disorganization at the lipid layer of cell membranes, which leads to increased cell permeability and ultimately cell lysis [5]. This mechanism differs from other preservatives like benzalkonium chloride (BAK), as this compound does not specifically target the lipid component of tear films in ophthalmic applications [5].

The broad-spectrum activity of this compound encompasses both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. This makes it particularly valuable for cosmetic formulations, which require protection against diverse microbial contaminants commonly found in production environments and during consumer use. The most frequent microorganisms found in contaminated cosmetics include Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Candida albicans [6].

Molecular Interactions

At the molecular level, this compound's efficacy stems from its chemical structure featuring both hydrophilic and lipophilic regions. This amphipathic nature allows it to integrate into biological membranes, disrupting their structural integrity and function. The presence of trichloro methyl groups enhances its antimicrobial potency by increasing electrophilic interaction with cellular components [7].

Diagram: Antimicrobial Mechanism of this compound

G cluster_cell Microbial Cell compound This compound Molecule membrane Cell Membrane compound->membrane Binds to note This compound disrupts the lipid structure of microbial cell membranes, increasing permeability and leading to cell lysis. permeability Increased Permeability membrane->permeability Disrupts Structure lysis Cell Lysis permeability->lysis Causes death Cell Death lysis->death Leads to

Formulation Guidelines

Application Parameters

This compound is typically used at concentrations between 0.03% and 0.5% in cosmetic formulations, with the exact concentration determined by factors including product composition, packaging, intended shelf life, and preservation challenges [7]. At 0.5% concentration, it provides long-term stability to multi-ingredient preparations while retaining antimicrobial activity at concentrations as low as 0.05% in aqueous systems [7] [3].

Table: this compound Application Parameters in Cosmetic Formulations

Parameter Specification Notes
Typical Use Concentration 0.03% - 0.5% Higher concentrations for challenging formulations [7]
Antimicrobial Activity Retention Down to 0.05% Effective in aqueous systems [3]
Optimal pH Range 4.0 - 6.5 Stability decreases outside this range [7]
Temperature Sensitivity Decomposes at high temperatures Incorporate at moderate temperatures (<60°C)
Compatibility Limited with non-ionic surfactants May require compatibility testing [6]
Product Category Specifics

The selection of this compound concentration depends largely on the cosmetic product category:

  • Leave-on products (creams, lotions, serums): Typically require concentrations of 0.3-0.5% due to prolonged skin contact and consumer safety expectations
  • Rinse-off products (cleansers, shampoos): Can often be effectively preserved with 0.1-0.3% concentrations
  • Ophthalmic area products: Require careful balancing of efficacy and safety, typically 0.1-0.3%
  • Products in multi-use packaging: Generally need higher concentrations (0.3-0.5%) due to repeated exposure to potential contaminants

The anhydrous form of this compound is preferred for oil-based formulations and products requiring extended shelf life due to its superior stability, while the hemihydrate form offers advantages in aqueous systems where enhanced solubility is beneficial [1].

Compatibility and Stability Considerations

This compound demonstrates compatibility with various cosmetic ingredients, though formulators must consider its interaction with other components and its stability under different conditions [4]. Key considerations include:

  • Temperature Sensitivity: this compound is unstable when stored at room temperature for extended periods, particularly in solution [5]. Formulations should be stored in cool conditions and manufacturing processes should avoid prolonged high-temperature exposure.
  • pH Dependence: Maximum stability occurs in the pH range of 4-6.5. Outside this range, particularly under alkaline conditions, degradation accelerates.
  • Packaging Interactions: this compound may interact with certain packaging materials, particularly some plastics. Compatibility testing with final packaging is recommended.
  • Reactive Ingredients: Formulations containing strong nucleophiles or reducing agents may compromise this compound stability.

Quality Control and Specifications

Analytical Methods

Quality control of this compound in cosmetic products requires verification of identity, purity, and concentration through appropriate analytical methods. Standard testing includes:

  • Identification: Infrared spectroscopy comparing sample spectrum to reference standard
  • Assay: Gas chromatography with flame ionization or mass spectrometric detection
  • Related Substances: Chromatographic purity test to identify and quantify impurities
  • Water Content: Particularly important for distinguishing between anhydrous and hemihydrate forms

Table: Quality Control Specifications for this compound

Test Parameter Acceptance Criteria Method
Identification Conforms to reference standard IR Spectroscopy
Assay (on dried basis) 98.0% - 101.0% Gas Chromatography
Water Content (Anhydrous) NMT 0.5% Karl Fischer Titration
Water Content (Hemihydrate) 4.5% - 5.5% Karl Fischer Titration
Residue on Ignition NMT 0.1% Gravimetric Analysis
Heavy Metals NMT 10 ppm ICP-MS or USP method

Experimental Protocols

Preservation Efficacy Testing (Challenge Test)

The preservation efficacy test, also known as the challenge test, is a critical assessment to verify that the preservative system provides adequate protection against microbial contamination during the product's shelf life [8]. The following protocol outlines the standard procedure for evaluating this compound-preserved cosmetic products.

6.1.1 Principle

The test involves deliberate inoculation of the cosmetic product with specified microorganisms, followed by enumeration of viable organisms at predetermined intervals. The logarithmic reduction in microbial counts demonstrates the preservative efficacy of the formulation.

6.1.2 Materials and Equipment
  • Test microorganisms: Pseudomonas aeruginosa (ATCC 9027), Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404)
  • Sterile culture media: Tryptone Soya Broth (TSB), Sabouraud Dextrose Broth (SDB), and corresponding agar plates
  • Sterile phosphate buffered saline (PBS), pH 7.2
  • Incubators set at 20-25°C and 30-35°C
  • Laminar flow cabinet
6.1.3 Procedure
  • Sample Preparation: Prepare representative samples of the this compound-preserved cosmetic product in its final packaging. Include both freshly manufactured and aged samples (if stability testing).
  • Inoculum Preparation: Grow each test strain in appropriate broth for 18-24 hours. Dilute to achieve a final inoculum concentration of approximately 10⁶-10⁸ CFU/mL.
  • Inoculation: Aseptically inoculate separate product samples with each test microorganism at a concentration of 0.1-1.0% (v/v). Mix thoroughly to ensure homogeneous distribution.
  • Incubation and Enumeration: Incubate inoculated samples at 20-25°C. Withdraw aliquots at 0, 7, 14, 21, and 28 days. Perform viable counts using appropriate dilution and plating techniques.
  • Calculation: Calculate log reduction for each time point using the formula: Log Reduction = Log₁₀(Initial Count) - Log₁₀(Count at Time t)

Diagram: Preservation Efficacy Testing Workflow

G start Sample Preparation (Fresh & aged samples) inoculum Inoculum Preparation (5 standard test strains) start->inoculum Complete inoculation Product Inoculation (0.1-1.0% v/v) inoculum->inoculation Standardized suspensions incubation Incubation (20-25°C) inoculation->incubation Homogenized enumeration Viable Count Enumeration (Days 0, 7, 14, 21, 28) incubation->enumeration Time points calculation Log Reduction Calculation enumeration->calculation Colony counts criteria Evaluation Against Acceptance Criteria calculation->criteria Results analysis acceptance Acceptance Criteria: Bacteria: ≥3 log reduction at 14d, ≥4 log at 28d Fungi/Yeasts: ≥2 log reduction at 14d, ≥3 log at 28d

6.1.4 Acceptance Criteria

For a satisfactory preservation system, the following criteria should be met:

  • Bacteria: Minimum 3 log reduction at 14 days; minimum 4 log reduction at 28 days
  • Fungi/Yeasts: Minimum 2 log reduction at 14 days; minimum 3 log reduction at 28 days
  • No increase in any test organism at any time point after 14 days
Compatibility Testing with Packaging Materials
6.2.1 Principle

This test evaluates potential interactions between this compound-preserved formulations and their packaging materials that could compromise product quality, stability, or safety.

6.2.2 Procedure
  • Sample Preparation: Fill final packaging with product and store at controlled temperatures (5°C, 25°C/60% RH, 40°C/75% RH) for predetermined periods.
  • Extractables Testing: Store packages inverted to ensure contact between product and all packaging components.
  • Analysis: Monitor this compound concentration, product appearance, pH, and preservative efficacy over time.
  • Packaging Examination: Inspect for structural changes, discoloration, or deformation.
6.2.3 Acceptance Criteria
  • This compound concentration remains within 90-110% of initial concentration
  • No significant changes in product appearance, pH, or preservative efficacy
  • No visible damage or alteration to packaging materials

Regulatory and Safety Considerations

Regulatory Status

This compound is approved for use in cosmetic products in various jurisdictions, though regulatory requirements differ:

  • European Union: Included in Annex V of Regulation (EC) No. 1223/2009, which lists preservatives allowed in cosmetic products [6]
  • United States: Permitted for use in cosmetics and over-the-counter drug products
  • China: Subject to general cosmetic regulations with ongoing regulatory updates as of September 2025 [9]

Regulators continue to monitor the safety profile of this compound, with some jurisdictions implementing stricter concentration limits for certain applications, particularly ophthalmic preparations where concentrations are typically limited to 0.5% in the European Union [2].

Toxicological Profile

This compound exhibits a favorable safety profile when used at appropriate concentrations in cosmetic products. However, safety assessments have identified several considerations:

  • Ocular Toxicity: Studies have demonstrated that this compound can cause conjunctival and corneal cell toxicity in vitro, with effects including cell retraction and cessation of normal cytokines, cell movement, and mitotic activity [7] [5]. These effects are generally less severe than those observed with benzalkonium chloride (BAK) and occur less rapidly [5].
  • Systemic Toxicity: Oral administration studies indicate potential hepatotoxicity at high doses, with an oral LD₅₀ in rats of 510 mg/kg [7] [3].
  • Sensitization Potential: this compound is generally considered to have low sensitization potential, though individual sensitivities may vary.
Labeling Requirements

Products containing this compound must comply with applicable labeling regulations:

  • Declaration of this compound in ingredient lists using INCI nomenclature
  • Concentration disclosure if required by regional regulations
  • Warning statements where applicable, particularly for products intended for use in the eye area

Conclusion

This compound remains a valuable preservative in cosmetic products, offering broad-spectrum antimicrobial activity and functional versatility. Its established safety profile and efficacy make it particularly suitable for challenging formulations requiring robust protection against microbial contamination. However, formulators must carefully consider its compatibility profile, stability limitations, and regulatory requirements when developing this compound-preserved products.

The continuing evolution of cosmetic preservation needs, coupled with increasing consumer awareness and regulatory scrutiny, ensures that this compound will remain an important tool in the formulator's arsenal, particularly for products where its specific combination of properties offers advantages over alternative preservative systems.

References

chlorobutanol conjunctival cell cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile & Experimental Data

The table below summarizes the core cytotoxic effects of chlorobutanol on conjunctival cells from key studies:

Cell Type / Model Reported Effects Key Findings Citation
Conjunctival Cells (In vitro) Reduced cell survival [1] Demonstrated cytotoxic effect leading to decreased cell viability. [1]
Conjunctival Cells (Animal model) Loss of goblet cells; Lymphocyte infiltration [1] Induced tissue inflammation and loss of specialized mucin-producing cells. [1]
Human Corneal Epithelial Cells (In vitro) Cessation of cell movement & mitosis; Cell degeneration [2] Cytotoxicity manifests as halted migration, stopped division, and physical degeneration. [2]
Rabbit Corneal Epithelial Cells (In vitro) Cytotoxicity (less than BAK) [2] Shows a comparative lower toxicity profile than the common preservative BAK. [2]

For comprehensive toxicity assessment, the following table outlines findings from a repeated-dose 28-day oral toxicity study in SD rats, which helps identify target organs and No Adverse Effect Levels (NOAEL):

Study Parameter Findings & Dosing Citation
Approximate Lethal Dose (ALD) Over 250 mg/kg b.w./day in a single-dose study [3] [3]

| No Adverse Effect Level (NOAEL) | Female rats: > 50 mg/kg b.w./day Male rats: > 12.5 mg/kg b.w./day [3] | [3] | | Target Organs (28-day study) | Liver & Kidneys (Increased relative weight and histopathological changes) [3] | [3] | | Doses in 28-day study | 12.5, 25, 50, and 100 mg/kg b.w./day [3] | [3] |

Experimental Protocols for Cytotoxicity Assessment

Here are detailed methodologies for key experiments based on the search results.

Protocol 1: In Vitro Cell Survival Assay

This protocol assesses the direct cytotoxic effect of this compound on conjunctival cell lines.

  • Cell Culture: Culture human conjunctival epithelial cells in a standard medium.
  • Test Article Preparation: Prepare this compound solutions in the culture medium at various concentrations (e.g., 0.005%, 0.01%, 0.05%). Use a vehicle control.
  • Exposure: Expose cultured cells to the test articles for a set duration (e.g., 24 hours).
  • Viability Assessment: Use a standard cell viability assay like MTT or XTT to quantify metabolic activity.
  • Data Analysis: Compare the viability of treated cells to the control group to determine the concentration that reduces cell survival by 50% (IC50) [1].
Protocol 2: Repeated-Dose 28-Day Oral Toxicity Study

This in vivo protocol evaluates systemic toxicity, including effects on organs like the liver and kidneys.

  • Animal Model: Use Sprague Dawley (SD) rats.
  • Dosing: Administer this compound once daily via gastric gavage for 28 consecutive days. The high dose is typically set at 100 mg/kg b.w./day, with lower doses (e.g., 50, 25, 12.5 mg/kg) to establish a dose-response [3].
  • Observations: Monitor daily for clinical signs of toxicity (appearance, behavior). Record body weight and food/water consumption weekly [3].
  • Terminal Analysis: At the end of the study: * Hematology & Biochemistry: Collect blood for analysis of markers like ALT, AST, BUN, and Creatinine [3]. * Gross Necropsy & Histopathology: Weigh key organs and examine tissues (especially liver and kidney) for histopathological changes after H&E staining [3].

Troubleshooting Common Experimental Issues

Issue: Inconsistent cytotoxicity results between assay replicates.

  • Cause & Solution: this compound can hydrolyze and form acidic products, leading to a drop in pH that itself causes cytotoxicity [3]. Ensure the pH of your test solutions is buffered and consistent across all replicates and concentrations.

Issue: Unexpectedly low toxicity readings in an in vitro study.

  • Cause & Solution: The cytotoxic mechanism of this compound is different from BAK. It causes disorganization of the lipid layer of cell membranes rather than immediate, massive lysis [2]. This may result in a slower onset of measurable effects. Ensure your assay endpoint is appropriate for this mechanism and consider extending the exposure time.

Issue: Determining the relevance of in vivo oral toxicity data for ocular application.

  • Cause & Solution: Systemic NOAEL and target organ data from oral studies are crucial for overall safety profiling of a substance, even if its primary use is topical. This information is required by regulatory bodies to assess the risk of systemic absorption [3].

Mechanisms of Cytotoxicity and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound on a conjunctival cell and its downstream effects.

G A This compound Exposure B Disorganization of Cell Membrane Lipids A->B Primary Action C Increased Cell Permeability B->C Leads to D1 Cessation of Mitosis C->D1 Causes D2 Retraction & Cessation of Cell Movement C->D2 Causes D3 Cell Lysis C->D3 Causes E Conjunctival Cytotoxicity D1->E D2->E D3->E

The following chart outlines a general workflow for establishing a cytotoxicity profile, integrating both in vitro and in vivo approaches.

G Start Define Cytotoxicity Profile InVitro In Vitro Studies (Cell Survival Assays) Start->InVitro Initial Screening InVivo In Vivo Studies (Repeated-Dose Toxicity) InVitro->InVivo Identify Target Doses Mech Mechanism of Action Studies InVitro->Mech Investigate Cause Data Integrate Data & Establish NOAEL InVivo->Data Refine NOAEL Mech->Data Contextualize Findings

References

chlorobutanol inhibition platelet aggregation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Experimental Data

Chlorobutanol is a preservative in some therapeutic preparations (like desmopressin) and acts as a potent inhibitor of human platelet aggregation and release in vitro [1]. Its effects are concentration- and time-dependent [1] [2].

Key Quantitative Data on this compound's Antiplatelet Effects

The table below summarizes the primary experimental findings and key parameters from the literature.

Aspect Experimental Findings/Values Key Parameters
Inhibitory Activity Potent inhibitor of aggregation induced by collagen, ADP, epinephrine, arachidonic acid, and thrombin [1]. Concentration-dependent and time-dependent [1].
Affected Processes Marked inhibition of ATP release, Thromboxane B2 formation, and elevation of cytosolic free calcium [1]. Reversible effect; no impact on elastase-treated platelets [1].
Proposed Primary Mechanism Inhibition of the arachidonic acid metabolic pathway [1]. Not a non-specific toxic effect [1].
Pharmacokinetics (Human) Volume of distribution: 233 ± 141 L. Protein binding: 57 ± 3%. Terminal elimination half-life: 10.3 ± 1.3 days (oral) [2].
Toxicity Induces conjunctival and corneal cell toxicity in vitro; Oral LD50 (rat): 510 mg/kg (anhydrous) [2].

Experimental Protocols & Troubleshooting

1. Core In Vitro Aggregation Assay This is a standard method to observe this compound's direct effect.

  • Principle: Measure the increase in light transmission through platelet-rich plasma (PRP) as agonists cause platelets to aggregate.
  • Reagents:
    • Human PRP and platelet-poor plasma (PPP).
    • Aggregation inducers (agonists): Collagen (e.g., 2 µg/mL), ADP (e.g., 5-20 µM), Arachidonic Acid (e.g., 0.5-1 mg/mL), Thrombin (e.g., 0.1-1 U/mL).
    • This compound stock solution (e.g., 50 mg/mL in saline or buffer).
    • Physiological buffer (e.g., Tyrode's buffer or HEPES-buffered saline).
  • Procedure:
    • Prepare PRP and adjust platelet count (e.g., to 250,000/µL).
    • Incubate PRP samples with varying concentrations of this compound (e.g., 0.1-1 mg/mL) or vehicle control for a set time (e.g., 1-5 minutes) at 37°C.
    • Add a fixed concentration of agonist to the stirred PRP in the aggregometer.
    • Record the aggregation tracing for 5-10 minutes.
    • Measure the maximum percentage of aggregation and the lag time compared to the control.
  • Troubleshooting FAQ:
    • Q: No inhibition is observed at lower concentrations. A: this compound's effect is concentration-dependent [1]. Prepare a fresh stock solution and test a wider concentration range. Ensure the solvent (vehicle) alone has no effect.
    • Q: The aggregation curve is erratic or noisy. A: Ensure the PRP is not activated prematurely. Use siliconized glassware or plastic. Check that the aggregometer cuvette is clean and the stirring bar is functioning correctly.

2. Measuring ATP Release (Dense Granule Secretion) This protocol assesses the release reaction, which is coupled to aggregation.

  • Principle: Use a luciferin-luciferase assay, where ATP reacts to produce light, which is quantified.
  • Reagents: ATP assay kit (luciferin-luciferase), lysis buffer.
  • Procedure:
    • Set up the aggregation assay as above, adding the ATP assay reagent to the PRP sample before the agonist.
    • The luminescence signal produced during aggregation is recorded simultaneously with the aggregation tracing.
    • Quantify ATP release using a standard curve.
  • Expected Outcome: this compound should markedly inhibit ATP release in response to various agonists [1].

3. Investigating the Mechanism: Arachidonic Acid Pathway This protocol helps confirm the proposed primary mechanism of action.

  • Principle: Measure the production of Thromboxane B2 (TXB2), the stable metabolite of TXA2, which is a potent pro-aggregatory molecule in the arachidonic acid pathway.
  • Reagents:
    • Arachidonic Acid.
    • TXB2 ELISA kit.
    • Suitable buffer.
  • Procedure:
    • Incubate PRP with this compound or control.
    • Stimulate with arachidonic acid for a fixed time (e.g., 3-5 minutes).
    • Stop the reaction by immediately placing the sample on ice and/or adding a cyclooxygenase inhibitor (e.g., indomethacin).
    • Centrifuge to obtain platelet-poor supernatant.
    • Use the supernatant in a commercial TXB2 ELISA kit to quantify the concentration.
  • Expected Outcome: this compound pretreatment should result in a significant decrease in TXB2 formation compared to the control [1].

Visualizing the Mechanism and Workflow

The following diagrams, created with Graphviz DOT language, illustrate the proposed mechanism and a general experimental workflow. The code is provided for your use and modification.

1. This compound Inhibits Platelet Activation Pathway

This diagram shows the key pathways in platelet activation and where this compound exerts its inhibitory effect.

G cluster_agonists Agonists External Agonists (Collagen, ADP, Thrombin) PlateletSurface Platelet Surface Receptors Agonists->PlateletSurface ArachidonicPathway Arachidonic Acid Metabolic Pathway PlateletSurface->ArachidonicPathway TXA2_Synthesis TXA2 Synthesis ArachidonicPathway->TXA2_Synthesis CytosolicCa Elevation of Cytosolic Ca²⁺ TXA2_Synthesis->CytosolicCa ATP_Release ATP Release (Dense Granules) CytosolicCa->ATP_Release Aggregation Platelet Aggregation & Thrombus Formation ATP_Release->Aggregation This compound This compound Inhibition This compound->ArachidonicPathway Markedly Inhibits This compound->ATP_Release Inhibits

2. In Vitro Experimental Workflow

This flowchart outlines the key steps for conducting the core in vitro aggregation assay.

G Start Prepare Platelet-Rich Plasma (PRP) Incubate Incubate PRP with: - this compound (varying conc.) - Vehicle Control Start->Incubate Stimulate Stimulate with Agonist (Collagen, ADP, AA, Thrombin) Incubate->Stimulate Measure Measure in Aggregometer: - Max % Aggregation - Lag Time - ATP Release (if equipped) Stimulate->Measure Analyze Analyze Data: Compare inhibition vs. control Measure->Analyze

Critical Consideration for Researchers

A crucial finding from the literature is that This compound's antiplatelet effect suggests that desmopressin, when administered specifically to improve hemostasis, should not contain this compound as a preservative [1]. If your research involves using desmopressin to study hemostasis, you must confirm the formulation, as the presence of this compound may confound your results by introducing an unintended inhibitory effect on platelets.

References

chlorobutanol transfer buffer stability without preservative

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol in Transfer Buffer: Key FAQs

  • What is the function of this compound in NuPAGE Transfer Buffer? this compound is used as a preservative in the NuPAGE Transfer Buffer. Its primary role is to inhibit microbial growth, ensuring the buffer remains stable over time [1] [2].

  • Can I prepare the transfer buffer without this compound? Yes, you can prepare the transfer buffer without this compound. It is not necessary for the efficient transfer of proteins itself. However, its absence significantly impacts the buffer's shelf life [1] [2].

  • What is the stability of this compound-free transfer buffer? If you prepare the NuPAGE Transfer Buffer without the this compound preservative, the buffer will not be stable for long periods. It is recommended that you use it within 2 weeks of preparation [1] [2].

  • Should this compound be used when blotting reduced proteins? For blotting reduced proteins, the recommendation is to add NuPAGE Antioxidant to the transfer buffer. The antioxidant maintains proteins in a reduced state during transfer, which is a separate function from the preservative role of this compound [1] [2].

Antimicrobial Preservatives and Protein Aggregation

The following table summarizes data from a comparative study on the effects of various antimicrobial preservatives (APs) on a model protein, cytochrome c. This compound's minimal impact on aggregation is a key reason for its preference in protein formulations [3].

Preservative Relative Aggregation Propensity (vs. Other APs) Key Finding
This compound Least Causes the least protein aggregation among the APs tested.
Benzyl Alcohol Moderate Widely used but induces aggregation in several proteins.
m-Cresol Most Causes the most significant protein aggregation.
Phenol High Induces aggregation, e.g., in antibodies.

Experimental Protocol: Preparing and Using this compound-Free Buffer

This workflow outlines the steps for preparing and using a this compound-free transfer buffer, highlighting critical stability constraints.

Transfer Buffer Prep Workflow Start Start Protocol Prepare Prepare transfer buffer without this compound Start->Prepare Note1 Critical: Buffer is now less stable Prepare->Note1 Use Use buffer for protein transfer Note1->Use Note2 Use within 2 weeks for reliable results Use->Note2 End Protocol Complete Note2->End

Key Considerations for the Protocol:

  • Timeline is Critical: The 2-week stability window is the most crucial factor. Label the buffer with the preparation and expiration date to avoid using compromised reagents [1] [2].
  • Aseptic Technique: While not explicitly stated in the sources, using sterile containers and good laboratory practice when preparing and storing the buffer can help minimize microbial contamination in the absence of a preservative.
  • Buffer Function Unaffected: Remember that the core function of the transfer buffer is not impaired. Protein transfer efficiency should remain high as long as the buffer is used within its short shelf life [2].

Troubleshooting Guide

  • Unexpected Results with Aged Buffer: If you observe poor transfer efficiency, high background in blots, or microbial contamination, the most likely cause is the use of transfer buffer that has been prepared without this compound and stored for longer than the recommended 2-week period [1] [2].
  • Action: Always prepare a fresh batch of buffer and adhere strictly to the 2-week usage window.

References

Mechanism of Action: How Chlorobutanol Affects Membranes

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol acts as a detergent preservative that primarily targets the lipid structure of cell membranes [1] [2]. Its mechanism does not involve specific signaling pathways but rather a direct physicochemical disruption of the membrane's integrity.

The diagram below illustrates this general process of membrane disruption by detergent-based preservatives like this compound.

G A Intact Cell Membrane B This compound Exposure A->B C Lipid Layer Disorganization B->C D Increased Membrane Permeability C->D E Cell Lysis and Death D->E

In experimental settings, this disruption leads to several observable outcomes:

  • Cessation of normal cell movement and mitotic activity [1].
  • Disruption of barrier and transport properties in tissues like the corneal epithelium [1].
  • Inhibition of oxygen utilization by cells [2].

Comparative Toxicity Data

For researchers screening preservatives, the relative cellular toxicity is a critical factor. The table below summarizes quantitative data on the toxicity of this compound compared to other common agents on immortalized human corneal and conjunctival epithelial cells, as measured by an MTT viability assay [2].

Preservative / Agent Commonly Used Concentration Approximate Toxicity (% cell death) Primary Mechanism
Thimerosal (Thi) 0.0025% 70% - 95% Organomercurial compound [2]
Benzalkonium Chloride (BAK) 0.025% 56% - 89% Detergent, denatures proteins [2]
This compound (Cbl) 0.25% 50% - 86% Detergent, disrupts lipids [1] [2]
Methyl Paraben (MP) 0.01% 30% - 76% Chelating agent [2]
Sodium Perborate (SP) 0.0025% 23% - 59% Oxidant, generates free radicals [2]
Disodium EDTA 0.01% 6% - 59% Buffering agent, promotes penetration [2]

This data shows that at its typical use concentration, this compound is highly toxic to ocular surface cells, though its effects may occur less rapidly and be less immediately severe than those of Benzalkonium Chloride (BAK) [1].

Experimental Protocols for Assessing Membrane Permeability

Here are two foundational experimental methods used to evaluate membrane permeability and integrity, which can be adapted for testing this compound's effects.

Membrane Permeability Assay via Spectrophotometry

This method quantifies ion leakage from cells, a direct indicator of membrane damage [3].

Principle: Compromised membranes allow intracellular ions and solutes to leak into a surrounding solution. The extent of leakage is measured by the solution's absorbance at 273 nm [3].

Procedure:

  • Sample Preparation: Obtain 0.1 g of leaf or cell pellet samples, cut into uniform pieces.
  • Incubation: Incubate the samples in 10 mL of water for 3 hours.
  • Initial Reading (A_i): Measure the absorbance of the surrounding solution at 273 nm using a spectrophotometer.
  • Heat Treatment: Place the samples in a hot water bath (100°C) for 15 minutes to kill all cells and release all solutes.
  • Final Reading (A_f): Measure the absorbance of the solution again at 273 nm after cooling.
  • Calculation: Determine the percent membrane injury using the formula: % Conductivity (Membrane Injury) = (Initial Absorbance / Final Absorbance) × 100 [3].

This workflow is summarized in the following diagram:

G A Prepare Sample (0.1 g) B Incubate in Water for 3h A->B C Measure Initial Absorbance (A_i) B->C D Heat in Bath (100°C, 15 min) C->D E Measure Final Absorbance (A_f) D->E F Calculate % Injury E->F

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and overall health after exposure to a test substance [2].

Procedure:

  • Cell Culture: Grow immortalized human conjunctival or corneal epithelial cells to 75-80% confluency in 96-well plates.
  • Treatment: Replace the growth medium with 100 µL of solutions containing varying concentrations of this compound.
  • Exposure: Incubate the cells with the test solution for 1 hour under standard culture conditions (37°C, 5% CO₂).
  • Viability Measurement:
    • Decant the test solutions.
    • Add 150 µL of MTT reagent to each well.
    • Incubate for 4 hours to allow formazan crystal formation.
    • Dissolve the crystals by adding 100 µL of acidified isopropanol.
  • Analysis: Measure the optical density (OD) of each well at 572 nm. A lower OD indicates reduced metabolic activity and greater cell death [2].

Frequently Asked Questions (FAQs)

Q1: Is the membrane damage caused by this compound reversible? The effect of most penetration enhancers, including detergents, is typically not reversible on the individual cells that are severely damaged, as it leads to cell lysis and death [1] [2]. The recovery of a tissue's barrier function would depend on the repair and regeneration of the epithelial layer by healthy progenitor cells.

Q2: How does the mechanism of this compound differ from that of Benzalkonium Chloride (BAK)? While both are classified as detergent preservatives, their specific interactions differ. This compound primarily works by disorganizing the lipid structure of the cell membrane [1]. In contrast, BAK, as a cationic surfactant, not only disrupts lipid membranes but also strongly denatures intracellular proteins [2]. This can explain the observation that this compound's cytotoxic effects may be less rapid and severe than those of BAK [1].

Q3: What are the limitations of using in vitro models to study this compound toxicity? Immortalized cell line models, while highly reproducible, may not fully capture the complexity of the intact ocular surface, which includes a multi-layered epithelium, a tear film, and robust regenerative capacity [2]. Findings from in vitro studies should be validated with ex vivo or in vivo models for greater translational relevance.

References

chlorobutanol antioxidant addition transfer buffer

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to common questions about chlorobutanol and antioxidant in NuPAGE Transfer Buffer.

Question Answer
What is the role of this compound in the 20X NuPAGE Transfer Buffer? It acts as a preservative to extend the buffer's shelf life. You can prepare buffer without it, but it will not be stable for long periods [1].
How long can I use the transfer buffer if I prepare it without this compound? The buffer should be used within 2 weeks if made without this compound [1] [2] [3].
When should I add the NuPAGE Antioxidant to the transfer buffer? It is recommended for enhanced blotting of reduced proteins from NuPAGE Bis-Tris or Tris-Acetate gels to maintain proteins in a reduced state [1] [2] [3].
Can I use the NuPAGE Antioxidant with other gel systems, like Tris-Glycine or Tricine gels? No. The antioxidant is not efficient at the higher pH levels of other gel systems and is designed for the neutral pH of the NuPAGE system [2] [3].
The antioxidant was stored at 4°C and formed a precipitate. Is it still usable? Yes. Precipitation at 4°C is normal. Gently warm the antioxidant to bring it back into solution before use [2].
The pH of my prepared transfer buffer is off by 0.2 units. Can I adjust it? No. Do not adjust the pH with acid or base, as this increases conductivity and can lead to higher current during transfer. It is recommended to discard the buffer and remake it, checking water purity [1].

Troubleshooting Guide

Refer to this table for help with specific transfer issues related to buffer components.

Problem Possible Cause Solution
Poor transfer efficiency, especially for high molecular weight proteins Lack of SDS to help large proteins move out of the gel. Pre-equilibrate the gel for 10 minutes in 2X NuPAGE Transfer Buffer (without methanol) containing 0.02-0.04% SDS. Then transfer using 1X buffer with methanol and 0.01% SDS [2] [3].
High current during transfer, leading to overheating Increased buffer conductivity, potentially from pH adjustment. Remake the transfer buffer without adjusting the pH. Ensure the outer chamber of the blot module is filled with deionized water to help dissipate heat [1] [3].
Smearing of reduced protein samples on the blot Proteins are re-oxidizing during the transfer process. Add NuPAGE Antioxidant to the transfer buffer. This maintains the reduced state of proteins throughout the run [1] [2].
Buffer becomes cloudy or shows contamination Preparation without this compound and storage beyond the recommended period. Discard the old buffer and prepare a fresh 1X solution. Use it within 2 weeks if made without this compound [1].

Standard Protocol: Western Blot Transfer with NuPAGE Buffers

This workflow details the standard method for transferring proteins from NuPAGE gels, incorporating best practices for using antioxidant.

western_blot_protocol Western Blot Transfer Workflow Start Start: Post-Electrophoresis Gel Step1 Step 1: Prepare Transfer Buffer - Dilute 20X stock to 1X - Add methanol (10% for 1 gel, 20% for 2 gels) - For reduced samples: Add 0.1% v/v NuPAGE Antioxidant Start->Step1 Step2 Step 2: Assemble Blot Sandwich (Fiber Pad -> Filter Paper -> Gel -> Membrane -> Filter Paper -> Fiber Pad) Step1->Step2 Step3 Step 3: Perform Transfer - Use XCell II Blot Module - Conditions: 30V constant for 1 hour Step2->Step3 Step4 Step 4: Post-Transfer - Proceed with membrane blocking and immunodetection Step3->Step4

Step-by-Step Procedure
  • Prepare Transfer Buffer

    • Dilute the 20X NuPAGE Transfer Buffer to a 1X working solution.
    • Add the appropriate amount of methanol: 10% (v/v) for one gel or 20% (v/v) for two gels [1] [3].
    • If you are transferring reduced proteins, add NuPAGE Antioxidant at a concentration of 0.1% (v/v) to the 1X transfer buffer and mix well [4].
  • Assemble the Blot Sandwich

    • Follow the standard procedure for your blotting module. A typical setup (from cathode to anode) is: cathode assembly → fiber pad → filter paper → gel → nitrocellulose or PVDF membrane → filter paper → fiber pad → anode assembly.
    • Ensure no air bubbles are trapped between the gel and the membrane.
  • Perform Electrophoretic Transfer

    • Place the assembled blot sandwich into the transfer apparatus filled with the prepared 1X transfer buffer.
    • For the XCell II Blot Module, recommended conditions are 30 V constant voltage for 1 hour. The expected current should be ~220 mA/gel at the start, decreasing to ~180 mA/gel by the end [1].
    • Fill the outer chamber of the blot module with deionized water to act as a coolant [3].
  • Post-Transfer Processing

    • After transfer is complete, carefully disassemble the blot sandwich.
    • Proceed with standard downstream applications for your membrane, such as reversible protein staining, blocking, and immunoblotting.

Key Technical Notes

  • Buffer Compatibility: The NuPAGE Transfer Buffer is compatible with Tris-Glycine gels, but for optimal results with reduced proteins, use the full NuPAGE system (gel + buffer + antioxidant) [1].
  • Antioxidant is Crucial: In the neutral pH of NuPAGE gels, standard reducing agents (DTT, β-mercaptoethanol) migrate poorly. The NuPAGE Antioxidant is essential to migrate with the proteins and prevent re-oxidation, which causes smearing and diffuse bands [2].
  • Preservative is Optional: this compound is a preservative and not required for the electrophoretic transfer function itself. Omitting it simply reduces the buffer's shelf life [1].

References

Chlorobutanol Toxicity Data and Concentration Balance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key toxicity data from a recent oral toxicity study in rats and general application guidelines to help you determine appropriate concentration ranges.

Aspect Reported Data / Guideline Source / Context
Common Use Concentration 0.5% (as preservative) General formulation practice [1]
Antimicrobial Efficacy Active at 0.05% (in water) Minimum inhibitory concentration [1]
Single-Dose Oral Toxicity (Rat) Approximate Lethal Dose (ALD) > 250 mg/kg body weight [2]
Repeated-Dose Toxicity (Rat) No Observed Adverse Effect Level (NOAEL) 28-day oral toxicity study [2]

| | • Female: > 50 mg/kg b.w./day • Male: > 12.5 mg/kg b.w./day | [2] | | Target Organs (at High Doses) | Liver & Kidneys | Observed in repeated-dose study at 100 mg/kg b.w./day [2] |

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

This methodology is based on OECD Guideline 407 and can serve as a reference for your own safety assessments [2].

  • 1. Test System

    • Species: Crl:CD Sprague Dawley (SD) rats.
    • Age & Acquisition: 5 weeks old, purchased from a licensed breeder.
    • Acclimatization: 7 days under standard laboratory conditions (temperature 22 ± 3°C, humidity 50 ± 15%, 12-hour light/dark cycle).
    • Housing: Animals housed in polycarbonate cages, typically one or two of the same sex per cage.
  • 2. Test Article and Administration

    • Substance: Chlorobutanol (purity 95-100%).
    • Vehicle: Corn oil.
    • Dose Preparation: this compound powders are dissolved in corn oil to achieve the required dosing concentrations.
    • Dose Groups: Five groups for each sex: Vehicle control (corn oil), 12.5, 25, 50, and 100 mg/kg body weight/day.
    • Route & Volume: Administered once daily via oral gavage.
    • Duration: 28 consecutive days.
  • 3. In-Life Observations and Measurements

    • Clinical Observations: Daily checks for mortality, morbidity, and changes in skin, fur, eyes, behavior, and the presence of allergic responses.
    • Body Weight: Recorded regularly throughout the study period.
    • Food and Water Consumption: Measured weekly.
  • 4. Terminal Procedures and Analysis

    • Blood Collection: At the end of the 28-day administration period, after an overnight fast.
    • Hematology: Analysis of white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin (HGB), hematocrit (HCT), platelet (PLT) count, and differential leukocyte counts.
    • Clinical Biochemistry: Assessment of liver function (ALT, AST, ALP, ALB, TP, T-BIL) and kidney function (BUN, CREA).
    • Gross Necropsy: All major organs are examined and weighed (absolute weight). Relative organ weight (organ-to-final-body-weight ratio) is calculated.
    • Histopathology: Key organs (especially liver and kidney) are preserved, sectioned, stained with Hematoxylin and Eosin (H&E), and examined microscopically for pathological changes.

Decision Workflow for Concentration Selection

This diagram outlines the logical process for selecting a safe and effective concentration of this compound for a new formulation, based on the data presented.

G start Define Formulation Need step1 Start with 0.05% for Antimicrobial Activity start->step1 step2 Increase to 0.5% for Long-Term Stability step1->step2 step3 Consult Toxicity Data: NOAEL & Target Organs step2->step3 step4 Conduct In-Vitro & In-Vivo Safety Assays step3->step4 decision Is the concentration safe and effective? step4->decision decision->step2 No (Adjust Down) end Proceed to Formulation decision->end Yes

Frequently Asked Questions (FAQs)

  • What is the primary safety concern with this compound in formulations? The main concerns are its potential for liver and kidney toxicity with prolonged exposure at high doses, as identified in rodent studies. It is also a known skin and severe eye irritant [1]. The key is to use the lowest concentration that provides adequate preservative efficacy.

  • The 28-day study found a sex-based difference in NOAEL. What does this mean for my risk assessment? This finding highlights the importance of considering potential sex-dependent metabolism and toxicity in pre-clinical assessments. When extrapolating animal data to humans, it is prudent to base safety calculations on the more sensitive group (in this case, males with a NOAEL of 12.5 mg/kg b.w./day) to incorporate a wider safety margin.

  • Besides oral toxicity, what other in-vitro assays can I use for a preliminary screen? Before moving to animal studies, you can utilize in-vitro cytotoxicity assays. Research has shown that this compound can cause adverse effects on human corneal epithelial cells, including cell retraction, cessation of mitosis, and cell degeneration [2]. Similar cell-based assays relevant to your formulation's application site can provide early warning signs of toxicity.

References

chlorobutanol degradation products analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol Degradation: Core Concepts

Q1: What are the primary degradation products and conditions for this compound?

This compound degrades in aqueous solutions via specific hydroxide-ion-catalyzed hydrolysis [1]. The main degradation product is HCl (hydrochloric acid). The following table summarizes the key characteristics of this reaction [1]:

Degradation Factor Description
Primary Mechanism Hydrolysis (Hydroxide-ion-catalyzed)
Main Degradation Product Hydrochloric Acid (HCl)
Effect on Formulation Decrease in pH

Q2: How does this compound affect the stability of other drugs in a formulation?

This compound can act as a stabilizing agent. A 2020 study on oxytocin found that this compound had a remarkable stabilizing effect on the peptide, even under accelerated degradation conditions at 80°C [2]. When developing a formulation, it's crucial to verify that this stabilizing effect applies to your specific active pharmaceutical ingredient (API).

Analytical Methodologies & Protocols

Q3: What is a standard method for analyzing this compound content?

While the search results indicate that Gas Chromatography (GC) can be used for the determination of this compound in pharmaceuticals [3], a detailed protocol was not available. A robust High-Performance Liquid Chromatography (HPLC) method, commonly used for stability studies, can be adapted.

The workflow involves sample preparation, chromatographic separation, and data analysis. You can adapt the following general HPLC methodology used for drug analysis [4]:

Protocol Step Description
Instrument HPLC system with UV detector
Column C18 (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase Gradient of buffer (e.g., ammonium acetate) and organic solvent (e.g., methanol)
Flow Rate 0.4 mL/min
Detection UV detection at an appropriate wavelength
Method Validation Required per ICH guidelines (linearity, accuracy, precision, LOD, LOQ) [4]

This method can be visualized in the following workflow:

G A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Run Gradient Elution D->E F Detect & Analyze Peaks E->F

HPLC Analysis Workflow

Q4: How do I design a stability study to test this compound's stability?

Stability testing should follow ICH/WHO guidelines for pharmaceutical products [2]. The table below outlines standard accelerated stability testing conditions [2]:

Storage Condition Temperature (°C) Relative Humidity (%) Intended Use / Climatic Zone
Long-term (Refrigerated) 5 ± 3 Not defined For products labeled 2-8°C
Long-term (Zone II) 25 ± 2 60 ± 5 Subtropical and Mediterranean
Intermediate (Zone IVa) 30 ± 2 65 ± 5 Hot and Humid
Accelerated 40 ± 2 75 ± 5 Predicts shelf life

The overall design of a stability study involves several key stages, from sample preparation to data interpretation:

G cluster_attributes Analysis Includes A Prepare Sample Batches B Place in Stability Chambers A->B C Withdraw at Time Points (e.g., 0, 1, 3, 6 months) B->C D Analyze Key Attributes C->D E Interpret Data vs. Specifications D->E D1 Assay/Potency (HPLC) D2 pH D3 Visual Inspection

Stability Study Design

Troubleshooting Common Experimental Issues

Q5: My assay shows a rapid decline in this compound concentration. What could be the cause?

This is likely due to hydrolysis. To troubleshoot [2] [1]:

  • Check the pH: The degradation is hydroxide-ion catalyzed. Ensure your formulation buffer is at the optimal, stable pH range and has adequate buffering capacity.
  • Review storage conditions: Confirm that samples were stored at the correct temperature. Even temporary exposure to higher temperatures can accelerate hydrolysis.
  • Verify the analytical method: Ensure your HPLC or GC method is stability-indicating, meaning it can separate the degradation products (like HCl) from the parent this compound peak.

Q6: My drug formulation is unstable even with this compound present. What should I investigate?

First, confirm that the This compound itself is stable in your formulation using the methods above. If it is degrading, it cannot effectively stabilize your drug. If it is stable, consider these factors:

  • Compatibility: The stabilizing effect of this compound is not universal. Its efficacy can depend on the specific drug molecule and other excipients.
  • Concentration: Ensure the concentration of this compound is sufficient for both its antimicrobial and potential stabilizing roles.
  • Primary Packaging: The container closure system must be appropriate to prevent loss of this compound through adsorption or evaporation.

Key Takeaways

  • Primary Degradation: this compound degrades via hydrolysis in aqueous solutions, producing hydrochloric acid and leading to a drop in pH [1].
  • Stabilizing Role: It can act as a stabilizer for certain drugs, as seen in oxytocin formulations, but this effect is not guaranteed for all compounds [2].
  • Analytical Approach: HPLC is a standard technique for monitoring stability, and methods must be validated per ICH guidelines [4].
  • Study Design: Follow ICH/WHO guidelines for stability testing, using appropriate temperature and humidity conditions for your target market [2].

References

chlorobutanol alternative preservatives less toxic

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Preservatives at a Glance

The following table summarizes potential alternatives to chlorobutanol, highlighting their common applications and key considerations for use [1] [2] [3].

Preservative Common Applications Key Advantages & Antimicrobial Activity Important Limitations & Safety Concerns
Benzalkonium Chloride (BAK) Ophthalmics, parenterals, topicals [3]. Broad-spectrum activity against bacteria, yeast, mold; effective across a wide pH range [1] [3]. Known for ocular surface toxicity (e.g., corneal damage, conjunctival inflammation); can induce bronchospasms - avoid in inhalation products [2] [3].
Polyquad (PQ) Ophthalmics (e.g., contact lens solutions, artificial tears) [2]. Large molecular size may lead to less cytotoxicity than BAK; broad-spectrum efficacy [2]. Some studies show it can still decrease cell viability; more comparative studies are needed [2].
Purite (SOC) Ophthalmics (e.g., brimonidine formulation) [2]. Rapidly decomposes to natural tear components (water, salts) on the eye; studies show favorable tolerability profile [2]. As an oxidizing agent, its activity may be neutralized by antioxidants in mammalian cells [2].
SofZia Ophthalmics (e.g., travoprost formulation) [2]. Ionic-buffered system that degrades on contact with ocular surface; clinical studies show improved ocular surface health vs. BAK [2]. Proprietary formulation; compatibility with various API chemistries should be verified [2].
Benzyl Alcohol Injections, topicals, orals, otic solutions [3]. Broad-spectrum (more active against gram-positive bacteria); has anesthetic properties to reduce injection pain [3]. Contraindicated in neonates; can be adsorbed by rubber closures; may induce aggregation in large molecules [1] [3].
Parabens (Methyl & Propyl) Oral, topical, parenteral formulations [3]. Often used in combination for synergistic effect; broad-spectrum against bacteria, yeast, mold [1] [3]. Potential for skin irritation; concerns about estrogenic activity; use with caution in neonates [3].

A Framework for Evaluating Alternative Preservatives

Selecting a preservative is a multi-faceted process. The diagram below outlines a systematic workflow for evaluating alternatives in your specific formulation.

G cluster_1 Step 1 Details cluster_2 Step 2 Details start Start: Identify Need for This compound Alternative step1 Define Critical Application & Patient Factors start->step1 step2 Assess Preservative-Formulation Compatibility step1->step2 a1 Application Route: Ophthalmic, Injectable, Topical, Oral step3 Design Preservative Efficacy Tests step2->step3 b1 Check for Incompatibilities: E.g., BAK with anionic polymers, Parabens with polysorbate 80 step4 Conduct Cytotoxicity & Safety Assessment step3->step4 decision Does the candidate meet all safety and efficacy criteria? step4->decision decision->step1 No end End: Proceed to Formulation Development decision->end Yes a2 Patient Population: Avoid benzyl alcohol/benzoates in neonates a3 Dosage Form: Multi-dose vs. Single-use b2 Consider Synergistic Combinations: E.g., BAK + EDTA, Paraben mixtures b3 Formulation pH: Ensure preservative is active at working pH

This workflow emphasizes four critical areas for experimental design:

  • Define Application and Patient Factors: The choice is heavily influenced by the drug's route (e.g., ophthalmic, injectable) and the patient population. For instance, benzyl alcohol and benzoates are contraindicated in neonates as they can cross the blood-brain barrier and cause toxicity [1] [3].
  • Assess Formulation Compatibility: A candidate preservative must be physically and chemically compatible with your formulation.
    • Incompatibilities: BAK is cationic and can be incompatible with anionic compounds, absorbed by certain polymers like hydroxypropyl methylcellulose (HPMC), or cause precipitation with acidic APIs [3]. Parabens can interact with polysorbate 80 and some sugars, reducing their efficacy [3].
    • Synergistic Effects: Efficacy can be enhanced by combining agents. A common example is using BAK with EDTA, which improves its efficacy against Pseudomonas strains [1] [3]. Similarly, methylparaben and propylparaben are frequently used together for a synergistic antimicrobial effect [1].
  • Design Preservative Efficacy Tests (PET): You must conduct pharmacopeial methods to demonstrate the preservative can rapidly and effectively reduce microbial levels in your final formulation over its shelf life.
  • Conduct Cytotoxicity and Safety Assessment: Especially for sensitive applications like ophthalmics, perform in-vitro tests (e.g., on corneal epithelial cells) and in-vivo studies to compare the toxicity profile of the alternative against this compound and a baseline like BAK [2].

Key Insights for Your Formulation Work

  • For Ophthalmic Products: If the primary goal is to reduce ocular surface toxicity, the newer oxidizing preservatives like Purite and SofZia, or the larger molecule Polyquad, present compelling alternatives to BAK, with clinical data supporting better tolerability [2].
  • For Parenteral and Multi-Dose Formulations: Benzyl alcohol remains a widely used broad-spectrum option but is strictly forbidden for use in neonates [3].
  • The Power of Combination: Do not limit testing to single preservatives. Using a combination of preservatives (e.g., different parabens) or a preservative with a synergist like EDTA can provide broad-spectrum coverage at lower, less toxic concentrations of each individual agent [1].

References

chlorobutanol instability room temperature storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Instability of Chlorobutanol

This compound degrades through two primary mechanisms, which are crucial for understanding its instability:

  • Hydrolytic Degradation: In aqueous solutions, this compound decomposes into hydrochloric acid (HCl), acetone, and other by-products. This reaction is highly dependent on pH, progressing rapidly as pH increases. The breakdown can be accelerated by heat and light [1] [2].
  • Volatility and Sublimation: this compound is inherently volatile and can readily sublimate (transition from solid directly to vapor) even at room temperature. Significant losses can occur during processes like autoclaving or from permeation through certain container materials [1].

Stability Data and Key Influencing Factors

The table below summarizes the critical factors that affect this compound's stability in formulation.

Factor Impact on Stability Key Findings from Literature
pH High impact; stability decreases as pH increases [1]. Maximum stability in acidic conditions (approx. pH 3). Degradation rate increases significantly with rising pH; half-life is ~3 months at pH 7.5 and 25°C [1].
Temperature High impact; degradation and volatility increase with temperature [1]. Significant loss (approx. 30%) occurs during autoclaving at pH 5. Sublimation increases at higher temperatures [1].
Container Material Medium impact; permeability affects preservative loss [1]. Rapid loss occurs from polyethylene containers. Sealed, impermeable containers are required to prevent sublimation [1].

A notable study on oxytocin injections found that This compound exhibited a remarkable stabilizing effect on the peptide drug oxytocin under accelerated degradation conditions (40°C and 80°C). This suggests that in some specific formulations, this compound may play a dual role as a preservative and a stabilizer, though this is an exception to its general instability [3].

Experimental Troubleshooting Guide

Here are common issues and step-by-step protocols to diagnose and solve problems related to this compound instability.

Problem 1: Precipitate or Crystals in Solution
  • Possible Cause: this compound has crystallized out of solution. Its saturated aqueous solubility is approximately 0.8% w/v at 20°C. Crystallization can occur if the solution is cooled or if the initial concentration is too high [1].
  • Troubleshooting Steps:
    • Warm the solution gently to 25-30°C and agitate to re-dissolve the crystals.
    • Inspect visually to ensure the solution is clear and no particulate matter remains.
    • Verify concentration and confirm it does not far exceed the solubility limit at your storage temperature.
Problem 2: Loss of Preservative Efficacy
  • Possible Cause: The effective concentration of this compound has decreased due to volatilization or chemical degradation [1].
  • Troubleshooting Steps:
    • Check container integrity: Ensure containers are tightly sealed and made of low-permeability materials (e.g., glass). Avoid polyethylene [1].
    • Review heat exposure: Avoid autoclaving solutions if possible. Use aseptic filtration for sterilization to minimize volatilization [1].
    • Analyze concentration: Use High-Performance Liquid Chromatography (HPLC) to assay the this compound content in the suspect formulation against a fresh standard.
Problem 3: Drop in pH of Formulation
  • Possible Cause: Hydrolytic degradation of this compound, releasing hydrochloric acid (HCl) [1].
  • Troubleshooting Steps:
    • Measure the pH of the solution and compare it to the initial value.
    • Use a buffering agent to maintain the formulation in the acidic pH range (around pH 3-5) where this compound is most stable [1].

Experimental Protocol: Accelerated Stability Study

This protocol follows ICH/WHO guidelines to predict the shelf-life and optimal storage conditions for your this compound-containing formulation [3].

Objective: To evaluate the stability of a this compound-containing formulation under accelerated stress conditions.

Materials:

  • Your formulation sample
  • Stability chambers or incubators set at 5°C, 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH
  • HPLC system with validated method for this compound assay
  • pH meter
  • Appropriate containers (e.g., sealed glass vials)

Workflow: The following diagram outlines the key stages of the stability study workflow:

Start Prepare Formulation Samples Store Store Samples in Stability Chambers Start->Store Withdraw Withdraw Samples at Time Points Store->Withdraw Withdraw->Withdraw  Repeat at intervals (e.g., 0, 1, 3, 6 months) Analyze Analyze Samples (HPLC, pH, Visual) Withdraw->Analyze Evaluate Evaluate Data and Predict Shelf-life Analyze->Evaluate

Methodology:

  • Preparation: Prepare multiple batches of your formulation, fill into designated containers, and seal properly.
  • Storage: Place samples in stability chambers set at different conditions [3]:
    • 5°C ± 3°C: Long-term testing for refrigerated products.
    • 25°C ± 2°C / 60% ± 5% RH: Accelerated condition for zone II; long-term for non-refrigerated products in subtropical regions.
    • 30°C ± 2°C / 65% ± 5% RH: Intermediate condition for zone IVa (hot/humid).
    • 40°C ± 2°C / 75% ± 5% RH: Accelerated condition for non-refrigerated products.
  • Sampling: Withdraw samples from each condition at predetermined time points (e.g., 0, 1, 3, and 6 months).
  • Analysis: Perform the following tests on each sample:
    • Assay: Use HPLC to quantify the remaining this compound content.
    • pH: Record any changes.
    • Visual Inspection: Check for color change, precipitation, or cloudiness.
  • Data Evaluation: Plot this compound concentration and pH against time for each storage condition. Use degradation kinetics at accelerated conditions to predict the shelf-life at the intended storage temperature.

Frequently Asked Questions (FAQs)

What is the maximum concentration of this compound typically used as a preservative? In pharmaceutical formulations like ophthalmic and injectable solutions, this compound is commonly used at concentrations up to 0.5% w/v. The European Medicines Agency has set a limit of 0.5% for certain applications due to safety concerns [1] [2] [4].

Does this compound have any stabilizing effects on active ingredients? While generally known for its own instability, one study observed a remarkable stabilizing effect on oxytocin at high temperatures (40°C and 80°C). This indicates that its interaction with other molecules in a formulation can be complex and potentially beneficial in specific cases, though this is not its primary function [3].

What are the primary safety concerns associated with this compound? Safety concerns include:

  • Neurotoxicity: At higher concentrations, it can cause central nervous system effects [4].
  • Hypersensitivity: Rare allergic reactions to this compound have been reported [2].
  • Cytotoxicity: It can cause damage to corneal and conjunctival cells with chronic use in ophthalmic products, though it is considered less cytotoxic than benzalkonium chloride (BAK) [2].

References

chlorobutanol vs BAK corneal epithelial cells

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Toxicity Comparison

The table below summarizes experimental data on the toxicity of BAK and chlorobutanol on corneal epithelial cells from key studies.

Preservative Commonly Used Concentration Tested Concentrations Cell Type / Model Toxicity / Key Findings Citation
Benzalkonium Chloride (BAK) 0.01% - 0.05% [1] 0.0001% - 0.025% Immortalized Human Corneal & Conjunctival Cells 56% - 89% toxicity (concentration-dependent) [2] [3] [2] [3]
0.01% Primary Human Corneal Epithelial Cells Immediate cessation of cell division; cell degeneration within 2 hours [4] [4]
Market formulation Rabbit Corneal Epithelial Cells (in vivo) Significant reduction in superficial cell surface area [5] [5]
This compound (Cbl) ~0.25% - 0.5% [6] 0.0016% - 0.25% Immortalized Human Corneal & Conjunctival Cells 50% - 86% toxicity (concentration-dependent) [2] [3] [2] [3]
0.5% Primary Human Corneal Epithelial Cells Cessation of cell division; cell degeneration within 8 hours [4] [4]
Market formulation Rabbit Corneal Epithelial Cells (in vivo) Slight shift to larger cell surface areas; minimal crater loss [5] [5]

A 2009 comparative study that tested multiple preservatives at various concentrations concluded that at their most commonly used concentrations, the order of decreasing toxicity was: Thimerosal > BAK (0.025%) > this compound (0.25%) [2].

Mechanisms of Cytotoxicity

BAK and this compound are both detergent preservatives, but they damage cells through distinct mechanisms:

  • Benzalkonium Chloride (BAK): As a quaternary ammonium compound (cationic surfactant), BAK lyses cell membranes of microbes and ocular surface cells by disrupting lipid bilayers, leading to cell instability, leakage of cell contents, and death [2] [3]. BAK also induces apoptosis (programmed cell death) and triggers mitochondrial dysfunction and oxidative stress, causing further damage [1].
  • This compound: This preservative also disrupts the lipid structure of the cell membrane, increasing permeability and leading to cell lysis [3] [6]. It causes cell retraction and cessation of normal cytokinesis, movement, and mitotic activity [4]. Studies note its effects are less rapid and severe than BAK [6].

The following diagram illustrates the key mechanistic pathways through which BAK and this compound inflict damage on corneal epithelial cells.

G cluster_bak Benzalkonium Chloride (BAK) cluster_cbl This compound (Cbl) start Preservative Exposure bak1 Disruption of Cell Membrane (Lysis via Surfactant Action) start->bak1 cbl1 Disorganization of Cell Membrane Lipids start->cbl1 bak2 Induction of Oxidative Stress & Mitochondrial Damage bak1->bak2 bak3 Triggers Apoptosis (Programmed Cell Death) bak2->bak3 bak_outcome Rapid Cell Degeneration High Toxicity Profile bak3->bak_outcome cbl2 Increased Cell Permeability cbl1->cbl2 cbl3 Cessation of Mitotic Activity & Cell Movement cbl2->cbl3 cbl_outcome Slower Cell Degeneration Moderate Toxicity Profile cbl3->cbl_outcome

Experimental Protocols Overview

The key findings are based on standardized in vitro models. Here are the methodologies from cited experiments:

  • Cell Culture Models:

    • Primary Human Corneal Epithelial Cells: Isolated directly from human tissue and cultured, often used for their close physiological relevance [4].
    • Immortalized Human Corneal/Conjunctival Cell Lines: Continuously replicating cell lines (e.g., ATCC CCL 11515), valued for providing a consistent and reproducible model for toxicity screening [3].
  • Toxicity Assessment (MTT Assay): This common method is detailed in the 2009 study [2] [3]:

    • Cell Seeding & Growth: Immortalized human corneal or conjunctival epithelial cells are grown to 75-80% confluency in 96-well plates.
    • Preservative Exposure: The growth medium is replaced with 100 µL of the test preservative at varying concentrations for 1 hour.
    • MTT Incubation: The solution is replaced with 150 µL of MTT reagent and incubated for 4 hours. Living cells metabolize MTT into purple formazan crystals.
    • Solubilization & Quantification: The crystals are dissolved in acid-isopropanol, and the solution's Optical Density (OD) is measured at 572 nm.
    • Viability Calculation: The OD of treated cells is compared to untreated (viable) and formalin-killed (dead) controls. Cell viability (%) = (OD_treated / OD_control) × 100. Toxicity percentage is the inverse.
  • Time-Lapse Videomicrography: Used in the 1989 study [4] to observe real-time effects like the cessation of cytokinesis and mitotic activity after a single dose of preservative.

The workflow for a standard MTT assay, as used in these studies, is summarized below.

G step1 1. Seed immortalized human corneal or conjunctival cells in 96-well plates step2 2. Grow to 75-80% confluency step1->step2 step3 3. Expose to preservative solution for 1 hour step2->step3 step4 4. Replace with MTT reagent Incubate for 4 hours step3->step4 step5 5. Solubilize formazan crystals with acid-isopropanol step4->step5 step6 6. Measure Optical Density (OD) at 572 nm step5->step6 step7 7. Calculate % Cell Viability and % Toxicity vs. controls step6->step7

Conclusion for Formulation Decisions

For researchers and drug development professionals, the evidence indicates:

  • BAK is a highly effective preservative but has a significant drawback of substantial cytotoxicity even at low concentrations (0.01%), acting rapidly to damage corneal epithelial cells and disrupt their function [2] [4].
  • This compound is a less toxic alternative to BAK [6] [5]. However, its instability at room temperature can limit its use in some formulations [6].
  • The choice depends on the product's requirements. For short-term use, BAK might be acceptable. For chronic conditions like glaucoma or dry eye disease, where long-term exposure occurs, the cumulative damage from BAK is a major concern [1]. In such cases, preservative-free formulations or alternatives like oxidative preservatives (e.g., Purite) are strongly recommended [1].

References

chlorobutanol methyl paraben sodium perborate comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data on Preservatives

The table below summarizes the key properties and experimental toxicity findings for chlorobutanol, methyl paraben, and sodium perborate.

Preservative Chemical Class Common Formulation Concentrations Molecular Weight (g·mol⁻¹) logP (Hydrophobicity) Experimental Toxicity Findings (In Vitro)
This compound Alcohol [1] 0.25%-0.5% [2] [1] 177.46 [1] 2.03 [1] Exhibited 50% to 86% toxicity in immortalized human corneal and conjunctival epithelial cells [3].
Methyl Paraben Benzoic acid derivative (Paraben) [1] 0.01%-0.18% [3] [1] [4] 152.15 [1] 1.96 [1] Exhibited 30% to 76% toxicity in immortalized human corneal and conjunctival epithelial cells [3].
Sodium Perborate Oxidizing agent [2] 0.0025% [3] Information missing Information missing Exhibited 23% to 59% toxicity in immortalized human corneal and conjunctival epithelial cells [3].

A comparative toxicity study evaluated these preservatives on immortalized human corneal and conjunctival epithelial cells. The order of decreasing toxicity at their most commonly used concentrations was found to be: This compound (0.25%) > Methyl Paraben (0.01%) > Sodium Perborate (0.0025%) [3].

Experimental Protocol for Toxicity Assessment

The comparative toxicity data in the table above was generated using a standardized MTT assay [3], a common method for assessing cell viability and metabolic activity.

1. Principle: The assay measures the activity of mitochondrial succinate dehydrogenase. Living cells reduce the yellow, water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple, insoluble formazan crystals. The amount of formazan produced is proportional to the number of viable cells [5].

2. Cell Culture: Immortalized human conjunctival and corneal epithelial cells are grown and maintained until they reach confluency [3].

3. Treatment: At confluency, the culture medium is replaced with solutions containing varying concentrations of the preservatives (this compound, methyl paraben, sodium perborate). A typical exposure time is 1 hour [3]. Other studies using reconstructed human corneal epithelium (HCE) models apply the test compound for longer periods, such as 24 hours, sometimes followed by a recovery period [5].

4. Viability Measurement:

  • After exposure, the preservative solutions are decanted.
  • MTT solution is added to the cells and they are incubated for 4 hours [3].
  • The MTT solution is then replaced with an acidified isopropanol solution to dissolve the formed formazan crystals.
  • The optical density (OD) of the resulting solution is measured with a plate reader at a wavelength of 572 nm [3].

5. Data Analysis: Cell viability is expressed as a percentage relative to the untreated control (viable control). Toxicity is calculated as the reduction in viability compared to this control [3].

Mechanisms of Action and Toxicity

The following diagram illustrates the cellular mechanisms of preservative toxicity, integrating data from the search results.

The diagram shows how preservatives like this compound and methyl paraben primarily target bacterial and host cell membranes, leading to disruption and cell death [2] [1]. A key mechanism of toxicity for some preservatives is the induction of mitochondrial dysfunction, which involves triggering oxidative stress and fragmentation, leading to reduced cell energy and viability [2]. These cellular injuries manifest in ocular tissues as inflammation, loss of mucus-producing goblet cells, and impaired healing [2].

Key Considerations for Selection

When selecting a preservative for a drug formulation, particularly for sensitive areas like the eye, consider these scientific and clinical factors:

  • Toxicity Profile: All preservatives can cause some degree of cellular damage [3]. The choice often involves balancing antimicrobial efficacy with acceptable levels of cytotoxicity for the intended route and duration of administration.
  • Mechanism Matters: The detergent-like action of quaternary ammonium compounds (e.g., BAK) is known to cause significant damage [2]. While this compound, methyl paraben, and sodium perborate are not detergents, they still exert toxic effects through membrane interaction and oxidative stress [1] [4].
  • Formulation Compatibility: Preservatives must be compatible with the active pharmaceutical ingredient and other excipients. For instance, methyl paraben's antimicrobial activity is effective in a pH range of 4.5 to 7.5, and it can hydrolyze in alkaline conditions [4].
  • Clinical Context: The adverse effects of preservatives are particularly problematic with chronic exposure, such as in lifetime therapy for glaucoma [2]. For such cases, preservative-free formulations or those with newer, less damaging preservative systems (e.g., Polyquad, Purite, SofZia) are increasingly considered [2].

References

Comparative Cytotoxicity of Chlorobutanol and Thimerosal

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on the cytotoxicity of chlorobutanol and thimerosal, primarily from studies on immortalized human corneal and conjunctival epithelial cells [1].

Parameter This compound Thimerosal
Common Applications Preservative in ophthalmic solutions, cosmetics, and pharmaceuticals [2] [3]. Preservative in vaccines and ophthalmic solutions (use has declined) [4] [3].
Primary Mechanism of Action Detergent preservative that disorganizes the lipid structure of the cell membrane, increasing permeability and leading to cell lysis [1] [2]. Organomercurial compound that rapidly reacts with protein and nonprotein thiols (e.g., glutathione, cysteine), forming ethylmercury adducts and inducing apoptosis [1] [5].
Typical Preservative Concentration 0.5% in ophthalmic solutions [3]. 0.001% - 0.02% in ophthalmic solutions [3].
Reported Toxicity (Cell Viability Assay) Exhibited 50% to 86% toxicity in conjunctival and corneal cells across tested concentrations [1]. Exhibited 70% to 95% toxicity in conjunctival and corneal cells across tested concentrations [1].
Overall Toxicity Ranking Lower toxicity than thimerosal. Order of decreasing toxicity: Thimerosal > BAK > this compound > Methyl Paraben [1]. Highest toxicity among the preservatives studied. Order of decreasing toxicity: Thimerosal > BAK > this compound > Methyl Paraben [1].

| Key Characteristics | - Less toxic to rabbit corneal epithelial cells than BAK [2].

  • Cytotoxic effects occur less rapidly and are less severe than BAK in human cells [2].
  • Can cause cessation of normal cell movement and mitotic activity [2]. | - Depletion of intracellular glutathione increases its cytotoxicity, showing the protective role of thiols [5].
  • Causes cell retraction and cessation of mitotic activity [1].
  • Has been removed from most childhood vaccines and many ophthalmic products due to toxicity concerns [6] [4]. |

Detailed Experimental Data and Protocols

For researchers looking to understand or replicate these findings, here is a detailed breakdown of the key methodology and results.

Key Experimental Protocol

The primary comparative data comes from a study that used a standardized MTT assay to evaluate cell viability [1]. The core methodology is as follows:

  • Cell Lines: Immortalized human conjunctival epithelial cells and immortalized human corneal epithelial cells.
  • Procedure:
    • Cells were grown to approximately 75-80% confluency.
    • The culture medium was replaced with 100 μL of solutions containing varying concentrations of the preservatives.
    • After a 1-hour exposure period, the solutions were decanted.
    • Cells were then incubated with 150 μL of MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazonium bromide) for 4 hours.
    • The MTT solution was replaced with 100 μL of acid isopropanol to dissolve the formed formazan crystals.
    • The optical density was measured at 572 nm to determine the percentage of cell viability, with media-treated cells as the viable control and formalin-treated cells as the dead control [1].
Supporting Experimental Evidence
  • This compound: A separate study using Chang's cultured human conjunctival cells reported that the exposure time causing 50% cell damage (CDT50) for 0.3% this compound at 37°C was 30 minutes and 19 seconds [7].
  • Thimerosal: Research on K562 cells (a human leukemia cell line) demonstrated that its cytotoxicity is modulated by intracellular thiols. Depletion of glutathione significantly enhanced thimerosal's growth inhibitory effects and led to the induction of single and double-strand DNA breaks consistent with rapid apoptosis [5].

Mechanisms of Cytotoxicity

The following diagram illustrates the distinct pathways through which this compound and thimerosal exert their cytotoxic effects, based on the described literature.

G cluster_chloro This compound (Detergent) cluster_thimo Thimerosal (Organomercurial) Start Preservative Exposure CB1 Disorganizes Lipid Cell Membrane Start->CB1 T1 Releases Ethylmercury Start->T1 CB2 Increased Cell Permeability CB1->CB2 CB3 Cell Lysis and Death CB2->CB3 T2 Reacts with Cellular Thiols (e.g., Glutathione, Cysteine) T1->T2 T3 Depletion of Antioxidant Defenses T2->T3 T4 Inhibition of Enzyme Function (e.g., Topoisomerase IIα) T2->T4 T5 Induction of DNA Breaks and Apoptosis T3->T5 Note Glutathione depletion markedly potentiates thimerosal cytotoxicity T3->Note T4->T5

Key Takeaways for Research and Development

  • Thimerosal demonstrates higher cytotoxicity compared to this compound in ocular models, which has led to its removal from most child-time vaccines and a decline in its use in ophthalmic products [1] [6] [4].
  • Mechanisms matter for application. Thimerosal's interaction with thiols can alter the antigenicity of proteins in formulations, which is a critical consideration for vaccine development [8]. This compound's instability at room temperature can limit its use in products that lack adequate buffering or cold-chain storage [3].
  • Consider the model system. Most direct comparative data comes from ocular cell lines. Cytotoxicity and mechanisms may vary in other cell types; therefore, target-cell-specific assays are recommended for non-ophthalmic applications.

References

chlorobutanol EDTA toxicity conjunctival cells

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of Ophthalmic Agents

Agent Common Concentration Cell Type / Model Exposure Time Key Findings / Toxicity Measure Source / Experimental Method
Chlorobutanol (Cbl) 0.25% Immortalized Human Conjunctival & Corneal Epithelial Cells 1 hour ~50% to 86% toxicity (via MTT assay). Less toxic than BAK but more toxic than methyl paraben. [1] [2] MTT cell viability assay.
This compound (Cbl) Not Specified (in commercial products) Human Corneal Endothelial, Epithelial, and Conjunctival Epithelial Cells 48 hours Cell survival >80%. Significantly less cytotoxic than BAK or polysorbate. [3] WST-1 and MTT cell survival assays.
This compound (Cbl) 0.3% & 0.4% Chang's Human Conjunctival Cells ~17 to 30 minutes CDT50*: ~17-30 minutes at 37°C. 0.2% concentration showed no cytotoxicity. [4] Cytotoxicity expressed as time causing 50% cell damage (CDT50).
EDTA 0.01% Immortalized Human Conjunctival & Corneal Epithelial Cells 1 hour ~6% to 59% toxicity (via MTT assay). Toxicity was indistinguishable from sodium perborate. [1] MTT cell viability assay.
EDTA 0.00001% - 0.01% Human Corneal Epithelial Cells (HCEs) 60 minutes Induced significant DNA damage (single/double-strand breaks) via oxidative stress, without affecting cell viability or apoptosis at concentrations <0.01%. [5] Alkaline comet assay, γH2AX foci detection, ROS assessment, MTT test, flow cytometry.

*CDT50: Exposure time causing 50% cell damage.

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies cited above.

MTT Assay for Comparative Toxicity (Epstein et al.)

This study directly compared multiple agents using a standardized protocol [1] [2]:

  • Cell Culture: Immortalized human conjunctival and corneal epithelial cells were grown to confluency.
  • Treatment: The culture medium was replaced with 100 μL of test solutions containing various concentrations of the preservatives or EDTA.
  • Viability Measurement: After a 1-hour exposure, the solutions were replaced with MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazonium bromide). After 4 hours, the formed formazan crystals were dissolved in acid isopropanol, and the optical density was measured at 572 nm to determine cell viability relative to control groups.
DNA Damage Analysis from EDTA (Chen et al.)

This study investigated the subtle genotoxic effects of EDTA, which are not detected by standard viability assays [5]:

  • Cell Culture: Human corneal epithelial cells (HCEs) were cultured.
  • Treatment: Cells were exposed to low concentrations of EDTA (0.00001% to 0.01%) for 60 minutes. Some cells were pre-treated with high molecular weight hyaluronan (HA) for 30 minutes before EDTA exposure.
  • DNA Damage Assessment:
    • Alkaline Comet Assay: Used to detect DNA single-strand breaks.
    • γH2AX Foci Immunofluorescence: A specific marker for DNA double-strand breaks, was detected using microscopy.
  • Oxidative Stress Measurement: Intracellular ROS generation was assessed using the fluorescent probe DCFH-DA.
  • Cell Viability & Apoptosis: Checked concurrently via MTT test and annexin V staining to confirm the findings were specific to DNA damage.

The workflow for the DNA damage analysis is summarized below:

G Start Human Corneal Epithelial Cells (HCEs) A EDTA Exposure (0.00001% - 0.01% for 60 min) Start->A B Cell Viability Check (MTT Test & Annexin V Staining) A->B F ROS Assessment (DCFH-DA fluorescent probe) A->F C No significant change in viability/apoptosis B->C D DNA Damage Analysis C->D E1 Alkaline Comet Assay (Single-strand breaks) D->E1 E2 γH2AX Foci Detection (Double-strand breaks) D->E2 G Result: Significant dose-dependent DNA damage E1->G E2->G H Result: Elevated ROS generation F->H

Interpretation and Research Implications

  • Toxicity is Context-Dependent: The toxicity of this compound and EDTA varies significantly with the cell model, exposure time, and concentration. For instance, while EDTA caused minimal cell death in one study [1], it induced significant DNA damage at similar concentrations in another [5]. This highlights the importance of selecting appropriate assays and models based on the specific toxicity endpoint of interest.
  • Consider Advanced Cell Models: Research indicates that testing on stratified cell cultures (which better mimic the human ocular surface) can show a dramatically reduced sensitivity to preservatives like BAK compared to monolayer cultures [6]. This suggests that data from simplified monolayer models may overstate toxicity, and more physiologically relevant models are preferable for advanced testing.

References

chlorobutanol benzalkonium chloride nasal spray comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Properties and Experimental Data

The table below summarizes the key characteristics and experimental findings for chlorobutanol and benzalkonium chloride (BAK) in nasal spray formulations.

Aspect This compound Benzalkonium Chloride (BAK)
Common Use Concentration < 0.4% w/w (preferred: 0.25%) [1] [2] 0.004% - 0.1% [3] [4]
Antimicrobial Efficacy Effective against fungus Penicillium steckii at <0.4% w/w and pH <4 [1]. Reliable antimicrobial activity; efficacy can vary with alkyl chain length[C12 for yeast/fungi, C14 for gram+, C16 for gram-] [3].
Ciliary Toxicity (In Vitro) >50% inhibition of ciliary beat frequency in rat trachea at 0.6%; effect "greatly reduced" at <0.4% and "totally eliminated" at ~0.25% [1]. Significant slowing of mucociliary transport velocity (ex vivo frog palate) [1]; reduces ciliary beat frequency and mucociliary clearance [3].
Effect on Nasal Mucosa (In Vivo) Not specifically reported in search results. Aggravates rhinitis medicamentosa (rebound swelling) [5] [6]; causes nasal hyperreactivity and increased histamine sensitivity [5]; long-term adverse effects on nasal mucosa [6].
Systemic & Immunological Effects Not specifically reported in search results. Linked to occupational asthma [3]; can impair human neutrophil function and leukocyte response to inflammation [3].
Formulation pH Range Recommended for solutions with pH < 4, preferably 3.5 [1] [2]. Compatible with a neutral to slightly alkaline pH [3].
Reported Allergic Potential Not specifically reported in search results. Allergic reactions reported, including one case of anaphylactic shock with a calcitonin nasal spray [1].
Peptide/Protein Compatibility Physicochemically and biologically similar to BAK-preserved reference product in a salmon calcitonin nasal spray [7]. Can enhance peptide permeation (e.g., desmopressin) compared to preservative-free solutions [4].

Detailed Experimental Protocols

For your own experimental designs, here are the methodologies and key findings from the cited literature.

Protocol: Comparative Ciliary Toxicity

This method assesses the impact of preservatives on mucosal defense mechanisms.

  • Key Methodology: The ciliary beat frequency (CBF) is used as a metric. One study tested the effect of this compound on the ciliary beating frequency of rat trachea in vitro [1]. Another study used an ex vivo frog palate model to measure the mucociliary transport velocity after exposure to BAK [1].
  • Critical Experimental Parameters: The concentration of the preservative is a critical variable. For this compound, a strong inhibitory effect was noted at 0.6%, but this was eliminated at 0.25% [1].
Protocol: In Vivo Human Studies on Rhinitis Medicamentosa

These clinical trials evaluate long-term nasal mucosal health.

  • Key Methodology: A randomized double-blind parallel study with healthy volunteers (n=20) compared oxymetazoline nasal sprays with and without BAK over 30 days [5]. Mucosal swelling was measured objectively with rhinostereometry, and a histamine challenge test was performed to assess nasal hyperreactivity. Subjects also reported symptoms of nasal stuffiness on a visual analogue scale (VAS) [5].
  • Critical Experimental Parameters: The study duration (30 days) was sufficient to observe chronic effects. The use of a parallel group design and objective rhinostereometry measurements strengthens the evidence.
Protocol: Peptide Permeation and Stability

These experiments are crucial for developing biologic formulations like peptides.

  • Key Methodology: An in vitro permeation study was conducted across fresh rabbit nasal mucosa using Franz-type diffusion cells [4]. The study compared the transport of desmopressin from marketed sprays preserved with BAK, this compound, and potassium sorbate against a preservative-free solution.
  • Critical Experimental Parameters: The integrity of the freshly excised mucosa and the conditions of the receptor fluid (e.g., pH, volume) must be carefully controlled. The study measured the apparent permeability coefficient (Papp) and cumulative amount of drug permeated over time [4].
Protocol: Comprehensive Physicochemical Characterization

This orthogonal approach ensures the alternative preservative does not alter the drug product.

  • Key Methodology: A comparative study of salmon calcitonin sprays used multiple techniques to assess similarity between a this compound-preserved test product and a BAK-preserved reference product (Miacalcin) [7]. Methods included:
    • Primary Structure: Mass spectrometry, amino acid analysis, N-terminal sequencing.
    • Higher-Order Structure: Near- and far-UV circular dichroism (CD) for secondary/tertiary structure; nuclear magnetic resonance (NMR) for 3D structure and dynamics.
    • Aggregation State: Size exclusion chromatography (SEC) and sedimentation velocity.
    • Biological Activity: ELISA and bioassay [7].

Decision Framework for Preservative Selection

The following diagram outlines the key considerations and decision-making workflow when choosing between these two preservatives.

G Start Start: Preservative Selection Sub1 Assess Target Drug Profile Start->Sub1 Sub2 Evaluate Patient Tolerance Start->Sub2 Sub3 Analyze Formulation Needs Start->Sub3 C1 Peptide/Biologic Drug? Sub1->C1 C2 History of Nasal Irritation or Chronic Use? Sub2->C2 C3 Requires Low pH Formulation? Sub3->C3 BAK1 BAK: Evaluate Permeation Enhancement Potential [4] C1->BAK1 Yes Chloro1 This compound: Confirm Structural Compatibility [7] C1->Chloro1 No BAK2 BAK: Risk of Rhinitis Medicamentosa [5] [6] C2->BAK2 Yes Chloro2 This compound: Preferable for Reduced Irritation [1] C2->Chloro2 No BAK3 BAK: Compatible with Neutral pH [3] C3->BAK3 No Chloro3 This compound: Requires pH < 4.0 [1] [2] C3->Chloro3 Yes Decision Make Final Selection and Conduct Verification Studies BAK1->Decision BAK2->Decision BAK3->Decision Chloro1->Decision Chloro2->Decision Chloro3->Decision

This guide synthesizes available scientific and patent data to inform your development process. The experimental protocols provide a foundation for your own verification studies, which are essential for any new formulation.

References

chlorobutanol order of toxicity among preservatives

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol: Toxicological Profile & Mechanisms

The following table summarizes key toxicity data for this compound from experimental studies, which can serve as a point of reference for your comparison. [1]

Aspect Experimental Findings / Characteristics
Cellular Toxicity (in vitro) Causes conjunctival and corneal cell toxicity. 0.5% concentration caused degeneration, cytoplasmic swelling, and membranous blebs. 0.1% concentration caused near-depletion of the squamous cell layer. [1]
Mechanism of Antimicrobial Action Functions as a detergent, disrupting the lipid structure of the cell membrane, increasing cell permeability, and leading to cell lysis. [1]
Mechanism of Ocular Toxicity Induces cell retraction and disrupts normal cytokinesis, cell movement, and mitotic activity. It also inhibits corneal oxygen utilization. [1]
Systemic Toxicity (Animal Data) Oral LD₅₀ in rats is 510 mg/kg (for the anhydrous form). [1]
Other Pharmacodynamic Effects Inhibits platelet aggregation and release, likely via inhibition of the arachidonic acid pathway. Also exerts a direct negative inotropic effect on myocardial cells. [1]

Detailed Experimental Protocols

For the key toxicity findings cited above, here are the detailed methodologies based on the source material:

  • Protocol for In Vitro Corneal and Conjunctival Toxicity:

    • Cell Model: The study used immortalized human corneal and conjunctival epithelial cells. [1]
    • Treatment: Cells were exposed to this compound at various concentrations, including 0.1% and 0.5%. [1]
    • Analysis: Cytotoxicity was assessed, likely through microscopic evaluation. The specific outcomes noted were cell retraction, cessation of cytokinesis, cell movement and mitotic activity, generation of membranous blebs, and cytoplasmic swelling. [1]
  • Protocol for Antiplatelet Activity:

    • Sample: The study was conducted on human platelets. [1]
    • Inducers: Platelet aggregation was induced by various agents to test the inhibitory effect of this compound. [1]
    • Measurements: Researchers measured the inhibition of platelet aggregation, thromboxane B2 formation, cytosolic free calcium elevation, and ATP release. The effect was found to be time- and concentration-dependent. [1]

Mechanism of Action and Toxicity Pathways

The diagram below illustrates the cellular mechanisms and toxicity pathways of this compound, as described in the search results. [1]

G cluster_microbe Antimicrobial & Cytotoxic Effects cluster_platelet Anti-platelet Effects CB This compound M1 Disruption of Cell Membrane CB->M1 M4 Inhibition of Oxygen Use CB->M4 P1 Inhibition of Arachidonic Acid Pathway CB->P1 M2 Increased Cell Permeability M1->M2 M3 Cell Lysis M2->M3 M5 Disruption of Barrier/Transport P2 Attenuated Thromboxane B2 & Calcium Elevation P1->P2 P3 Inhibition of Platelet Aggregation P2->P3

Guidance for a Comprehensive Comparison

To build a complete comparison guide, you may need to consult additional specialized resources since the available information primarily focuses on this compound alone.

  • Expand Your Data Sources: You could search for "comparative cytotoxicity of preservatives" or look for head-to-head studies in specific product categories (e.g., ophthalmic formulations) where preservatives like benzalkonium chloride (BAK), phenoxyethanol, and sodium benzoate are commonly used.
  • Consult Regulatory Databases: Sources like the European Chemicals Agency (ECHA) and the U.S. Food and Drug Administration (FDA) databases often contain detailed assessment reports that may include comparative toxicity data for various excipients and preservatives.
  • Prioritize Key Comparators: Based on the search results, a comparison with phenoxyethanol (the most frequently used preservative in a recent survey of cosmetics) would be highly relevant. [2] Other common preservatives to consider include benzyl alcohol, potassium sorbate, and the parabens.

References

×

Physical Description

Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline]

Color/Form

NEEDLES (WATER+1)
Crystals
COLORLESS TO WHITE
Colorless to white crystals

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.956248 Da

Monoisotopic Mass

175.956248 Da

Boiling Point

167 °C

Heavy Atom Count

8

Taste

Camphor taste
Characteristic taste

LogP

0.85 (LogP)

Odor

Camphor odor
Characteristic odo

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

97 °C
MP: 77 °C (HYDRATE); HYGROSCOPIC
MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/

UNII

HM4YQM8WRC

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (91.49%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

No approved therapeutic indications on its own.

Therapeutic Uses

Adrenergic alpha-Agonists; Adrenergic Agents; Sympathomimetics; Vasoconstrictor Agents
TOPICALLY AS SOLN IN CLOVE OIL AS DENTAL ANALGESIC. IT HAS LOCAL ANESTHETIC POTENCY TO MILD DEGREE & HAS BEEN EMPLOYED AS ANESTHETIC DUSTING POWDER (1 TO 5%) OR OINTMENT (10%).
WHEN ADMIN ORALLY, IT HAS MUCH THE SAME THERAPEUTIC USE AS CHLORAL HYDRATE. HENCE, CHLOROBUTANOL HAS BEEN EMPLOYED AS SEDATIVE & HYPNOTIC. IT HAS BEEN TAKEN ORALLY TO ALLAY VOMITING DUE TO GASTRITIS. DOSE--TOPICAL. ... IN TABLETS OR CAPSULES.
MEDICATION (VET): ANTISEPTIC & LOCAL ANESTHETIC; INTERNALLY, IT IS USED AS SEDATIVE & HYPNOTIC. IT APPEARS TO BE OF VALUE IN GASTRITIS WITH PERSISTENT VOMITING IN DOGS.
For more Therapeutic Uses (Complete) data for CHLORETONE (7 total), please visit the HSDB record page.

Mechanism of Action

As a detergent, chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis. It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity. It disrupts the barrier and transport properties of the corneal epithelium as well as inhibits the utilization of oxygen by the cornea. Chlorobutanol also inhibits oxygen use by the cornea, which increases susceptibility to infection.

Vapor Pressure

0.83 [mmHg]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

928-51-8

Absorption Distribution and Excretion

Following oral administration in healthy subjects, the plasma concentration fell by 50% in 24 hours post-administration.
Under physiological conditions, chlorobutanol is unstable. The mean urinary recovery accounts for 9.6% of the dose orally administered.
The volume of distribution was approximately 233 ± 141 L in healthy individuals receiving oral chlorobutanol.
In healthy subjects, the clearance was approximately 11.6 ± 1.0 mL/min following oral administration.

Metabolism Metabolites

Chlorobutanol is reported to undergo glucuronidation and sulphation.

Wikipedia

Chlorobutanol

Drug Warnings

VET WARNING: ... NOT FOR USE AS MOTION SICKNESS DRUG IN CATS AS REPEATED USE IN THIS SPECIES CAUSES RESP CENTER DEPRESSION & MAY BE FATAL. AVOID USE IN ANIMALS WITH LIVER OR KIDNEY PATHOLOGY.
RESEMBLES CHLORAL HYDRATE BUT NO GASTRIC IRRITATION.
ALLERGIC REACTIONS ... INCLUDE ERYTHEMA, SCARLATINIFORM EXANTHEMS, URTICARIA, AND ECZEMATOID DERMATITIS. THE ERUPTION USUALLY BEGINS ON THE FACE OR BACK AND SPREADS TO THE NECK, CHEST, AND ARMS; IT MAY BE FOLLOWED BY DESQUAMATION ... /CHLORAL HYDRATE/
UNDESIRABLE CNS EFFECTS INCLUDE LIGHTHEADEDNESS, MALAISE, ATAXIA, & NIGHTMARES. "HANGOVER" ALSO MAY OCCUR ... /CHLORAL HYDRATE/

Biological Half Life

Following oral administration, the terminal elimination half life in healthy subjects was 10.3 ± 1.3 days.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Cosmetics -> Preservative

Methods of Manufacturing

Prepn: prepd by action of powdered potassium hydroxide or of potassium ethoxide solution on mixture of chloroform & acetone ...
By action of potassium hydroxide on a solution of chloroform and acetone.
The para and ortho positions of phenols condense at the carbonyl group of acetone to make bisphenols... If the H atom is activated, ClCH- compounds add to the carbonyl group in the presence of stong base; chloroform gives chloretone.

General Manufacturing Information

2-Propanol, 1,1,1-trichloro-2-methyl-: ACTIVE
2-Propanol, trichloro-2-methyl-: INACTIVE
REACTS WITH RUBBER (VIAL STOPPERS, ETC) & RAPIDLY LOSES POTENCY. ... FDA REGULATION MAKES ZERO RESIDUE MANDATORY IN MILK FOR HUMAN CONSUMPTION.
...DRUGS USED IN DOPING. ... AMONG DEPRESSANTS MAY BE MENTIONED...CHLORBUTOL...
BECAUSE OF DECOMP IN ALKALINE SOLN, WITH LOSS OF ANTIBACTERIAL ACTIVITY, IT IS UNSUITABLE FOR USE AS BACTERIOSTATIC AGENT IN SUCH SOLN. IT IS REPORTED TO BE SLOW-ACTING. ... CHLOROBUTANOL IS NEUTRALIZED OR INACTIVATED BY 10% OF TWEEN 20 IN NUTRIENT BROTH MEDIUM.
APPROX 25% OF COMMERCIAL OPHTHALMIC SOLN CONTAIN CHLOROBUTANOL, SOMETIMES WITH EDTA.
For more General Manufacturing Information (Complete) data for CHLORETONE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 936.17. Chlorinated hydrocarbons in drugs. Infrared Spectrophotometric Method. /Chlorinated hydrocarbons/
AOAC Method 967.29. Chlorobutanol in drugs. Gas chromatographic and infrared methods. /Chlorobutanol/

Clinical Laboratory Methods

METHOD WAS DEVELOPED FOR EST OF CHLORBUTANOL IN URINE BY ELECTRON CAPTURE GAS CHROMATOGRAPHY.

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Stability Shelf Life

EMPLOYED IN SOLN @ PH 5 OR LOWER, WHICH IS STABLE FOR AT LEAST MANY MO

Dates

Last modified: 07-17-2023

Tegaderm

Victoria C Leung, Graham W Belovay, Clara C Chan
PMID: 27769340   DOI: 10.1016/j.jcjo.2016.05.010

Abstract




Periorbital Allergic Contact Dermatitis Caused by Lanolin in a Lubricating Eye Ointment

Claire L Higgins, Rosemary L Nixon
PMID: 26820784   DOI: 10.1111/ajd.12426

Abstract




Ear drops for the removal of ear wax

Ksenia Aaron, Tess E Cooper, Laura Warner, Martin J Burton
PMID: 30043448   DOI: 10.1002/14651858.CD012171.pub2

Abstract

Ear wax (cerumen) is a normal bodily secretion that can become a problem when it obstructs the ear canal. Symptoms attributed to wax (such as deafness and pain) are among the commonest reasons for patients to present to primary care with ear trouble.Wax is part of the ear's self-cleaning mechanism and is usually naturally expelled from the ear canal without causing problems. When this mechanism fails, wax is retained in the canal and may become impacted; interventions to encourage its removal may then be needed. Application of ear drops is one of these methods. Liquids used to remove and soften wax are of several kinds: oil-based compounds (e.g. olive or almond oil); water-based compounds (e.g. sodium bicarbonate or water itself); a combination of the above or non-water, non-oil-based solutions, such as carbamide peroxide (a hydrogen peroxide-urea compound) and glycerol.
To assess the effects of ear drops (or sprays) to remove or aid the removal of ear wax in adults and children.
We searched the Cochrane ENT Trials Register; Cochrane Register of Studies; PubMed; Ovid Embase; CINAHL; Web of Science; ClinicalTrials.gov; ICTRP and additional sources for published and unpublished trials. The date of the most recent search was 23 March 2018.
Randomised controlled trials (RCTs) in which a 'cerumenolytic' was compared with no treatment, water or saline, an alternative liquid treatment (oil or almond oil) or another 'cerumenolytic' in adults or children with obstructing or impacted ear wax.
We used the standard methodological procedures expected by Cochrane. The primary outcomes were 1) the proportion of patients (or ears) with complete clearance of ear wax and 2) adverse effects (discomfort, irritation or pain). Secondary outcomes were: extent of wax clearance; proportion of people (or ears) with relief of symptoms due to wax; proportion of people (or ears) requiring further intervention to remove wax; success of mechanical removal of residual wax following treatment; any other adverse effects recorded and cost. We used GRADE to assess the quality of the evidence for each outcome; this is indicated in italics.
We included 10 studies, with 623 participants (900 ears). Interventions included: oil-based treatments (triethanolamine polypeptide, almond oil, benzocaine, chlorobutanol), water-based treatments (docusate sodium, carbamide peroxide, phenazone, choline salicylate, urea peroxide, potassium carbonate), other active comparators (e.g. saline or water alone) and no treatment. Nine of the studies were more than 15 years old.The overall risk of bias across the 10 included studies was low or unclear.
proportion of patients (or ears) with complete clearance of ear waxSix studies (360 participants; 491 ears) contributed quantitative data and were included in our meta-analyses.Active treatment versus no treatmentOnly one study addressed this comparison. The proportion of ears with complete clearance of ear wax was higher in the active treatment group (22%) compared with the no treatment group (5%) after five days of treatment (risk ratio (RR) 4.09, 95% confidence interval (CI) 1.00 to 16.80); one study; 117 ears; NNTB = 8) (low-quality evidence).Active treatment versus water or salineWe found no evidence of a difference in the proportion of patients (or ears) with complete clearance of ear wax when the active treatment group was compared to the water or saline group (RR 1.47, 95% CI 0.79 to 2.75; three studies; 213 participants; 257 ears) (low-quality evidence). Two studies applied drops for five days, but one study only applied the drops for 15 minutes. When we excluded this study in a sensitivity analysis it did not change the result.Water or saline versus no treatmentThis comparison was only addressed in the single study cited above (active versus no treatment) and there was no evidence of a difference in the proportion of ears with complete wax clearance when comparing water or saline with no treatment after five days of treatment (RR 4.00, 95% CI 0.91 to 17.62; one study; 76 ears) (low-quality evidence).Active treatment A versus active treatment BSeveral single studies evaluated 'head-to-head' comparisons between two active treatments. We found no evidence to show that one was superior to any other.Subgroup analysis of oil-based active treatments versus non-oil based active treatmentsWe found no evidence of a difference in this outcome when oil-based treatments were compared with non-oil-based active treatments.
adverse effects: discomfort, irritation or painOnly seven studies planned to measure and did report this outcome. Only two (141 participants;176 ears) provided useable data. There was no evidence of a significant difference in the number of adverse effects between the types of ear drops in these two studies. We summarised the remaining five studies narratively. All events were mild and reported in fewer than 30 participants across the seven studies (low-quality evidence).Secondary outcomesThree studies reported 'other' adverse effects (how many studies planned to report these is unclear). The available information was limited and included occasional reports of dizziness, unpleasant smell, tinnitus and hearing loss. No significant differences between groups were reported. There were no emergencies or serious adverse effects reported in any of the 10 studies.There was very limited or no information available on our remaining secondary outcomes.
Although a number of studies aimed to evaluate whether or not one type of cerumenolytic is more effective than another, there is no high-quality evidence to allow a firm conclusion to be drawn and the answer remains uncertain.A single study suggests that applying ear drops for five days may result in a greater likelihood of complete wax clearance than no treatment at all. However, we cannot conclude whether one type of active treatment is more effective than another and there was no evidence of a difference in efficacy between oil-based and water-based active treatments.There is no evidence to show that using saline or water alone is better or worse than commercially produced cerumenolytics. Equally, there is also no evidence to show that using saline or water alone is better than no treatment.


Stability of Oxytocin Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol

Nhomsai Hagen, Thomas Bizimana, Pierre Claver Kayumba, Felix Khuluza, Lutz Heide
PMID: 32748770   DOI: 10.4269/ajtmh.20-0255

Abstract

Oxytocin is used for the prevention and treatment of postpartum hemorrhage, the leading cause of maternal mortality in low- and middle-income countries. Because of the high instability of oxytocin, most products are labeled for storage at 2-8°C. Some other products are on the market which are labeled for non-refrigerated storage, but independent evaluations of their stability hardly exist. In the present study, seven brands (nine batches) of oxytocin were purchased from wholesalers and medical stores in Malawi and Rwanda and investigated by accelerated stability testing according to the ICH/WHO guidelines. Two oxytocin brands approved by a stringent regulatory authority (SRA) or by the WHO Prequalification of Medicines program and purchased in Europe were used as comparison. All investigated brands which were either produced in countries with SRAs, or were WHO-prequalified products, were labeled for storage at 2-8°C, and all of them passed stability testing with very good results. Even exposure to 25°C or 30°C for several months hardly affected their oxytocin content. However, two other investigated brands were labeled for non-refrigerated storage, and both of them had been produced in countries without SRAs. These two preparations showed not higher but lower stability than the brands labeled for storage at 2-8°C, and, for both of them, noncompliance with pharmacopoeial specifications was found after accelerated stability testing. At 40°C, and in forced degradation studies at 80°C, chlorobutanol showed a remarkable stabilizing effect on oxytocin, which may deserve further investigation. The results of the present study support the policy "Buy Quality Oxytocin, Keep It Cool."


Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients

Koki Harigaya, Hiroyuki Yamada, Koji Yaku, Hiroyuki Nishi, Jun Haginaka
PMID: 24695350   DOI: 10.1248/cpb.c13-00916

Abstract

The analysis of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a challenging task. The target detection limit (DL) in an API is typically around 1 ppm (1 µg/g API). Therefore, a sensitive and selective analytical method is required for their analysis. 4-Chloro-1-butanol, an alkylating agent, is one of the GTIs. It is generated when tetrahydrofuran and hydrochloric acid are used during the synthesis of the APIs. In this study, a sensitive and robust gas chromatography-mass spectrometry (GC-MS) method was developed and validated for the identification of 4-chloro-1-butanol in APIs. In the GC-MS method, 3-chloro-1-butanol was employed as an internal standard to ensure accuracy and precision. Linearity was observed over the range 0.08 to 40 ppm (µg/g API), with a R(2) value of 0.9999. The DL and quantitation limit (QL) obtained were 0.05 ppm and 0.08 ppm (0.13 ng/mL and 0.20 ng/mL as the 4-chloro-1-butanol concentration), respectively. These DL and QL values are well over the threshold specified in the guidelines. The accuracy (recovery) of detection ranged from 90.5 to 108.7% between 0.4 ppm and 20 ppm of 4-chloro-1-butanol. The relative standard deviation in the repeatability of the spiked recovery test was 6.0%. These results indicate the validity of the GC-MS method developed in this study. The GC-MS method was applied for the determination of 4-chloro-1-butanol in the API (Compound A), which is under clinical trials. No 4-chloro-1-butanol was found in Compound A (below QL, 0.08 ppm).


Dietary freshwater clam (Corbicula fluminea) extract suppresses accumulation of hepatic lipids and increases in serum cholesterol and aminotransferase activities induced by dietary chloretone in rats

Takeshi Chijimatsu, Miki Umeki, Satoru Kobayashi, Yutaro Kataoka, Koji Yamada, Hiroaki Oda, Satoshi Mochizuki
PMID: 25704646   DOI: 10.1080/09168451.2015.1012147

Abstract

We investigated the ameliorative effect of freshwater clam extract (FCE) on fatty liver, hypercholesterolemia, and liver injury in rats exposed to chloretone. Furthermore, we examined the effects of major FCE components (fat and protein fractions) to determine the active components in FCE. Chloretone increased serum aminotransferase activities and led to hepatic lipid accumulation. Serum aminotransferase activities and hepatic lipid content were lower in rats fed total FCE or fat/protein fractions of FCE. Expression of fatty acid synthase and fatty acid desaturase genes was upregulated by chloretone. Total FCE and fat/protein fractions of FCE suppressed the increase in gene expression involved in fatty acid synthesis. Serum cholesterol levels increased twofold upon chloretone exposure. Total FCE or fat/protein fractions of FCE showed hypocholesterolemic effects in rats with hypercholesterolemia induced by chloretone. These suggest that FCE contains at least two active components against fatty liver, hypercholesterolemia, and liver injury in rats exposed to chloretone.


Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization

Koki Harigaya, Hiroyuki Yamada, Koji Yaku, Hiroyuki Nishi, Jun Haginaka
PMID: 24614733   DOI: 10.2116/analsci.30.377

Abstract

An alkylating agent, 4-chloro-1-butanol, is a genotoxic impurity (GTI); it may be generated during the synthesis of active pharmaceutical ingredients (APIs). For the trace-level detection of GTIs in APIs, usually, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is employed. In this study, a novel LC-inductively coupled plasma (ICP)-MS method was developed and validated. Linearity was observed over the 0.5-50 ppm (μg/g API) range, with an R(2) value of 0.9994. The detection limit (DL) and quantitation limit (QL) were 0.2 and 0.5 ppm, respectively. The DL and QL values are well over the thresholds specified in the guidelines. The accuracy was 95.1-114.7% for concentrations of 1-50 ppm, and the relative standard deviation of the spiked recovery test's repeatability was 6.2%. In addition, six lots of an API were analyzed, and all results were lower than the reported threshold (1 ppm).


Summary of Torsades de Pointes (TdP) Reports Associated with Intravenous Drug Formulations Containing the Preservative Chlorobutanol

R David Woosley, Klaus Romero, Craig W Heise, Tyler Gallo, Jared Tate, Raymond L Woosley
PMID: 30888625   DOI: 10.1007/s40264-019-00804-7

Abstract

Drug-induced torsades de pointes (TdP) is a potentially lethal ventricular arrhythmia that is associated with drugs that prolong the QT interval on the electrocardiogram (ECG) due to their interference with the cardiac potassium current, I
. Intravenous (IV) formulations of methadone have been associated with TdP and contain the preservative chlorobutanol, which, like methadone, blocks I
. The combinations of chlorobutanol with methadone or terfenadine, another I
blocker, produce synergistic I
block.
The aim of this study was to examine and summarize the evidence available to address the question: what other IV drug formulations contain chlorobutanol and are they associated with TdP?
IV drug products containing the preservative chlorobutanol were identified by searching the websites DailyMed ( https://dailymed.nlm.nih.gov/dailymed/index.cfm ) and Drugs@FDA ( https://www.accessdata.fda.gov/scripts/cder/daf/ ). For each drug identified, PubMed and the FDA's Adverse Event Reporting System (FAERS) were searched for reports of TdP and/or QT prolongation and FAERS data were analyzed for disproportionality of reports.
The search found nine drugs (methadone, epinephrine, papaverine, oxytocin, vasopressin, testosterone, estradiol, isoniazid, and desmopressin) that contain chlorobutanol 2.5 (n = 1) or 5.0 mg/mL. All nine drugs had reports of QT prolongation or TdP reported in FAERS and all but estradiol, testosterone, desmopressin, and isoniazid had reports of QT prolongation or TdP in PubMed. Two of the nine drugs (epinephrine and methadone) had positive signals (by disproportionality analysis) for TdP in FAERS (EB
2.88 and 23.81, respectively) and four (methadone, epinephrine, papaverine, and vasopressin) were reported in published articles as the suspect drugs in cases of TdP.
The pharmacologic profile of chlorobutanol (synergistic I
block) and its association with reports of TdP and QT prolongation suggest the need for a full evaluation of its cardiac safety when used as a preservative in IV drug and vitamin formulations.


Nasal delivery of analgesic ketorolac tromethamine thermo- and ion-sensitive in situ hydrogels

Xin Li, Lina Du, Xu Chen, Pingju Ge, Yu Wang, Yangmu Fu, Haiyan Sun, Qingwei Jiang, Yiguang Jin
PMID: 25957699   DOI: 10.1016/j.ijpharm.2015.05.009

Abstract

Ketorolac tromethamine (KT) was potent to treat moderate to moderately severe pains. However, KT solutions for nasal delivery lost quickly from the nasal route. Thermo- and ion-sensitive in-situ hydrogels (ISGs) are appropriate for nasal drug delivery because the intranasal temperature maintains ∼37 °C and nasal fluids consist of plentiful cations. In this study, a novel nasal thermo- and ion-sensitive ISG of KT was prepared with thermo-sensitive poloxamer 407 (P407) and ion-sensitive deacetylated gellan gum (DGG). The optimal formulation of the KT ISG consisted of 3% (w/v) DGG and 18% (w/v) P407 and its viscosity was up to 7.63 Pas at 37 °C. Furthermore, penetration enhancers and bacterial inhibitors were added and their fractions in the ISG were optimized based on transmucosal efficiencies and toxicity on toad pili. Sulfobutyl ether-β-cyclodextrin of 2.5% (w/v) and chlorobutanol of 0.5% (w/v) were chosen as the penetration enhancer and the bacterial inhibitor, respectively. The Fick's diffusion and dissolution of KT could drive it continuous release from the dually sensitive ISG according to the in vitro investigation. Two methods, writhing frequencies induced by acetic acid and latency time of tails retracting from hot water, were used to evaluate the pharmacodynamics of the KT ISG on the mouse models. The writhing frequencies significantly decreased and the latency time of tail retracting was obviously prolonged (p<0.05) for the KT ISG compared to the control. The thermo- and ion-sensitive KT ISG had appropriate gelation temperature, sustained drug release, improved intranasal absorption, obvious pharmacodynamic effect, and negligible nasal ciliotoxicity. It is a promising intranasal analgesic formulation.


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